2-chloro-N-(2-methyl-2-phenylpropyl)acetamide: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary In modern medicinal chemistry and organic synthesis, halogenated amides serve as indispensable building blocks. 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6) is a highly specialized in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and organic synthesis, halogenated amides serve as indispensable building blocks. 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6) is a highly specialized intermediate that combines a highly reactive electrophilic center with a sterically demanding, lipophilic tail . This unique structural duality makes it a prime candidate for the late-stage functionalization of complex pharmacophores.
This whitepaper provides an in-depth analysis of the compound’s core properties, elucidates the mechanistic rationale behind its structural design, and outlines a self-validating, field-proven protocol for its synthesis.
Chemical Identity and Quantitative Data
Understanding the baseline physicochemical properties of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is critical for predicting its behavior in solvent systems and biological assays. The data below synthesizes the known and calculated parameters of this compound and its primary precursor .
Parameter
Value / Description
Chemical Name
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
CAS Registry Number
30572-80-6
Molecular Formula
C₁₂H₁₆ClNO
Molecular Weight
225.71 g/mol
Precursor Amine
2-methyl-2-phenylpropan-1-amine (CAS: 21404-88-6)
Electrophilic Center
-chloroacetamide moiety
Lipophilic Domain
-dimethylphenethyl group
Solubility Profile
Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Structural Rationale & Mechanistic Insights
As a Senior Application Scientist, I approach molecular design by looking at the functional causality of each moiety. 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is not just a random assembly of atoms; it is engineered for specific synthetic and biological outcomes.
The Electrophilic Engine: The Chloroacetamide Moiety
The
-carbon of the chloroacetamide group is flanked by two highly electron-withdrawing groups: the carbonyl oxygen and the chlorine atom. This dual-inductive effect creates a pronounced partial positive charge () on the -carbon. Consequently, this site is highly susceptible to Bimolecular Nucleophilic Substitution (Sₙ2) . It acts as an efficient alkylating agent for amines, thiols, and phenols, allowing researchers to rapidly assemble complex heterocyclic systems without the need for harsh reaction conditions .
The Steric Shield: The Gem-Dimethyl Effect
The 2-methyl-2-phenylpropyl tail is derived from
-dimethylphenethylamine. In drug development, the incorporation of a gem-dimethyl group adjacent to a phenyl ring serves two critical functions:
Conformational Restriction: The bulky methyl groups restrict the rotational degrees of freedom of the alkyl chain, forcing the molecule into a specific, rigid conformation. This often increases the binding affinity of the final drug candidate to its target receptor by reducing the entropic penalty upon binding.
Metabolic Stability: Cytochrome P450 enzymes frequently oxidize drug molecules at the benzylic position. By fully substituting the benzylic carbon with methyl groups, this pathway is sterically and electronically blocked, significantly extending the biological half-life of downstream active pharmaceutical ingredients (APIs).
Experimental Protocol: Direct Acylation Strategy
The most efficient route to synthesize 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is the direct acylation of 2-methyl-2-phenylpropan-1-amine using chloroacetyl chloride.
Fig 1: Step-by-step synthesis workflow of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide.
Step-by-Step Methodology & Causality
This protocol is designed as a self-validating system, ensuring that each step provides immediate feedback on the reaction's success .
1. Preparation and Dissolution:
Action: Dissolve 1.0 equivalent of 2-methyl-2-phenylpropan-1-amine in anhydrous Dichloromethane (DCM). Add 1.2 to 1.5 equivalents of Triethylamine (TEA).
Causality: DCM is chosen because it is an aprotic solvent that will not compete with the amine for the acyl chloride. TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the starting amine, forming an unreactive ammonium salt and capping the theoretical yield at 50%.
2. Controlled Acylation:
Action: Cool the reaction flask to 0–5 °C using an ice-water bath. Slowly add 1.1 equivalents of chloroacetyl chloride dropwise via an addition funnel over 30 minutes.
Causality: The formation of the amide bond is highly exothermic. If chloroacetyl chloride is added at room temperature, the uncontrolled heat can lead to the degradation of the acyl chloride or promote unwanted dialkylation. The dropwise addition ensures the electrophile is the limiting reagent in the micro-environment of the drop, preventing side reactions.
3. Reaction Maturation & TLC Validation:
Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system.
Causality (Self-Validation): The reaction is complete when the starting amine spot (which will stain positively with Ninhydrin) completely disappears, replaced by a higher-running, UV-active spot corresponding to the less polar amide product.
4. Workup and Isolation:
Action: Quench the reaction with ice water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to neutralize residual acids), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Downstream Applications: The Reactive Pathway
Once isolated, 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide serves as a central hub for generating diverse chemical libraries. Because the chlorine atom is an excellent leaving group, the molecule can undergo rapid functionalization.
Fig 2: Sₙ2 nucleophilic substitution pathways utilizing the chloroacetamide scaffold.
Analytical Validation of Downstream Products
To ensure the integrity of the Sₙ2 substitution, ¹H-NMR spectroscopy is the gold standard. In the parent chloroacetamide, the
-protons (CH₂-Cl) typically appear as a sharp singlet around 4.0 - 4.2 ppm . Upon successful substitution (e.g., with a secondary amine), this singlet will shift upfield (lower ppm) due to the replacement of the highly electronegative chlorine with a less electronegative nitrogen, confirming the success of the conjugation.
References
National Center for Biotechnology Information. "2-Methyl-2-phenylpropan-1-amine". PubChem Compound Summary for CID 210602. Available at: [Link]
R. M. Kumbhare et al. "Design, synthesis and anti-diabetic activity of chromen-2-one derivatives". Arabian Journal of Chemistry, 2016. Available at:[Link]
Exploratory
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide chemical structure and IUPAC name
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol Executive Summary & Chemical Identity 2-Chloro-N-(2-methyl-2-phenylpropyl)a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Protocol
Executive Summary & Chemical Identity
2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS Registry Number: 30572-80-6) is a highly versatile, bifunctional organic building block frequently utilized in medicinal chemistry and agrochemical development [1]. Featuring both a reactive
-chloroacetamide electrophilic center and a sterically demanding neophyl (2-methyl-2-phenylpropyl) lipophilic tail, this molecule serves as an excellent scaffold for combinatorial library synthesis and as a covalent warhead for targeted protein modification.
This guide provides a comprehensive, field-proven analysis of its structural properties, synthesis mechanisms, and downstream applications, rigorously grounded in established synthetic protocols [2].
Structural Biology & IUPAC Nomenclature
The IUPAC name, 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide , systematically describes the molecule's architecture:
Acetamide Core: The parent structure is acetamide (
).
2-Chloro Substitution: The
-carbon (position 2) of the acetamide is substituted with a chlorine atom, creating an electrophilic carbon highly susceptible to nucleophilic attack.
N-Substitution: The amide nitrogen is alkylated with a 2-methyl-2-phenylpropyl group (historically known as a neophyl group).
Position 1 of the propyl chain is attached to the nitrogen.
Position 2 contains a gem-dimethyl configuration and a phenyl ring, providing substantial steric bulk and lipophilicity, which are critical for driving protein-ligand hydrophobic interactions in drug design.
Physicochemical Properties
The following table summarizes the quantitative data and physicochemical properties critical for handling and reaction planning [3].
Property
Value / Description
Chemical Name
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
CAS Number
30572-80-6
Molecular Formula
Molecular Weight
225.71 g/mol
Appearance
White to off-white solid / viscous liquid
Solubility
Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in
Hydrogen Bond Donors
1 (Amide N-H)
Hydrogen Bond Acceptors
1 (Carbonyl O)
Reactive Centers
Alkyl chloride (Electrophile), Amide (H-bonding)
Chemical Synthesis & Reaction Mechanisms
The synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is achieved via a modified Schotten-Baumann acylation. The reaction involves the nucleophilic attack of neophylamine (2-methyl-2-phenylpropan-1-amine) on the highly electrophilic carbonyl carbon of chloroacetyl chloride .
Causality in Reaction Design:
Temperature Control (0 °C): Chloroacetyl chloride is aggressively reactive. Initiating the reaction at 0 °C kinetically controls the exothermicity, preventing degradation and suppressing the formation of di-acylated side products.
Solvent Selection (Anhydrous DCM): Water rapidly hydrolyzes chloroacetyl chloride into chloroacetic acid. Anhydrous dichloromethane (DCM) precludes this competitive side reaction.
Acid Scavenger (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. Without a base, HCl would protonate the neophylamine, converting it into an unreactive hydrochloride salt. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger to drive the reaction to completion [4].
Figure 1: Synthesis pathway of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide.
The following step-by-step methodology is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at multiple checkpoints.
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution
In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 eq of neophylamine (2-methyl-2-phenylpropan-1-amine) in anhydrous DCM (0.2 M concentration).
Add 1.2 eq of Triethylamine (TEA).
Causality: The slight excess of TEA ensures complete neutralization of the evolving HCl.
Step 2: Electrophile Addition
Cool the flask to 0 °C using an ice-water bath.
Dissolve 1.1 eq of chloroacetyl chloride in a small volume of anhydrous DCM.
Add the chloroacetyl chloride solution dropwise over 15 minutes.
Causality: Dropwise addition prevents localized heating and thermal runaway.
Step 3: Reaction Maturation & TLC Validation
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The product will appear as a new UV-active spot (due to the phenyl ring) with a higher
value than the highly polar starting amine.
Step 4: Aqueous Workup
Quench the reaction with ice-cold water.
Transfer to a separatory funnel and extract with DCM (
mL).
Wash the combined organic layers sequentially with:
1M HCl (20 mL): Causality - Removes unreacted neophylamine and TEA by pulling them into the aqueous layer as water-soluble salts.
Saturated
(20 mL): Causality - Neutralizes residual acid.
Brine (20 mL): Causality - Pre-dries the organic layer.
Step 5: Isolation & NMR Validation
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Self-Validation Checkpoint (
NMR in ): The structure is confirmed by a distinct 2H singlet at ~4.0 ppm (representing the protons) and a 6H singlet at ~1.4 ppm (representing the gem-dimethyl groups on the neophyl chain).
Applications in Drug Discovery & Agrochemicals
2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide is a privileged intermediate. The
-chloro group is an excellent leaving group, making the molecule highly reactive toward nucleophiles via displacement.
Combinatorial Library Synthesis: By reacting this compound with a diverse array of secondary amines (e.g., piperazines, morpholines), researchers can rapidly generate libraries of N-substituted glycinamides. These structures are ubiquitous in CNS-active drugs and agricultural fungicides.
Covalent Inhibitor Design: In targeted protein degradation and covalent drug discovery, the chloroacetamide moiety acts as a mild electrophilic warhead. It selectively alkylates non-catalytic cysteine residues in target proteins, forming an irreversible thioether bond, while the neophyl group anchors the molecule in the hydrophobic pocket of the target [3].
Figure 2: Downstream applications of the electrophilic chloroacetamide scaffold.
References
Bio-Fount. 30572-80-6 | 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide Chemical Properties. Retrieved from: [Link]
An In-depth Technical Guide on the Core Mechanism of Action of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
For: Researchers, Scientists, and Drug Development Professionals Preamble: Decoding the Bio-Reactivity of a Substituted Chloroacetamide In the landscape of medicinal chemistry, the chloroacetamide scaffold represents a v...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Decoding the Bio-Reactivity of a Substituted Chloroacetamide
In the landscape of medicinal chemistry, the chloroacetamide scaffold represents a versatile and potent pharmacophore, recognized for its diverse biological activities. This guide delves into the core mechanism of action of a specific derivative, 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide. In the absence of direct empirical data for this molecule, this document synthesizes established principles from the broader class of N-substituted chloroacetamides to propose a scientifically grounded and testable mechanistic hypothesis. Our approach is rooted in the fundamental reactivity of the chloroacetamide "warhead" and the potential modulatory influence of its N-substituent. This guide is structured to not only present a plausible mechanism but also to provide a comprehensive framework for its experimental validation, thereby serving as a practical tool for researchers in the field.
The Chloroacetamide Scaffold: A Foundation of Covalent Reactivity
N-substituted chloroacetamides are characterized by a reactive α-chloro-substituted amide group. This functional group endows the molecule with electrophilic properties, rendering the α-carbon susceptible to nucleophilic attack.[1][2][3] This inherent reactivity is the cornerstone of their biological activity, primarily manifesting as covalent modification of biological macromolecules.[4][5]
The general structure of an N-substituted chloroacetamide is as follows:
The nature of the 'R' group, the N-substituent, plays a critical role in modulating the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn influence its interaction with biological targets and overall bioactivity.[1][6]
Proposed Core Mechanism of Action: Covalent Alkylation of Nucleophilic Residues
Based on the established reactivity of the chloroacetamide moiety, the proposed core mechanism of action for 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is the irreversible covalent alkylation of nucleophilic amino acid residues within target proteins. The most probable targets for this alkylation are the thiol groups of cysteine residues, although other nucleophilic residues like histidine could also be involved.[4][5][7]
This covalent modification can lead to a range of biological outcomes, depending on the identity and function of the target protein:
Enzyme Inhibition: If the alkylated residue is located within the active site or an allosteric regulatory site of an enzyme, the covalent modification can lead to irreversible inhibition of its catalytic activity.[4][5][8][9]
Disruption of Protein-Protein Interactions: Alkylation of a residue at the interface of a protein complex can disrupt essential protein-protein interactions, thereby interfering with cellular signaling pathways.
Induction of Apoptosis: Covalent modification of key regulatory proteins in cell survival pathways, such as the PI3K/Akt/mTOR pathway, can trigger programmed cell death (apoptosis).[7]
The N-substituent, 2-methyl-2-phenylpropyl, likely contributes to the specificity and potency of the molecule by influencing its binding affinity to the target protein's surface before the covalent reaction occurs. The lipophilic nature of the phenyl group and the steric bulk of the tertiary butyl-like structure could favor interactions with hydrophobic pockets near the target nucleophile.
Visualizing the Proposed Mechanism
Caption: Proposed mechanism of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide action.
A Framework for Experimental Validation
Experiment 1: Confirmation of Covalent Binding
Objective: To determine if 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide forms covalent adducts with proteins.
Methodology: Mass Spectrometry-based Proteomics
Protein Incubation: Incubate a model protein rich in cysteine residues (e.g., bovine serum albumin or a specific recombinant enzyme) with 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide at various concentrations and time points. Include a vehicle control (e.g., DMSO).
Sample Preparation:
Remove excess, unbound compound by dialysis or gel filtration.
Denature, reduce, and alkylate the protein sample (using a standard alkylating agent like iodoacetamide for the control).
Digest the protein into peptides using a sequence-specific protease (e.g., trypsin).
LC-MS/MS Analysis:
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Search the MS/MS data against the protein sequence, specifically looking for a mass shift on cysteine-containing peptides corresponding to the addition of the N-(2-methyl-2-phenylpropyl)acetamide moiety (mass of the compound minus chlorine).
Data Analysis: Identify the specific cysteine residue(s) that are modified by the compound.
Expected Outcome: The detection of a specific mass shift on cysteine-containing peptides in the compound-treated sample, which is absent in the control, will provide direct evidence of covalent binding.
Experiment 2: Identification of Cellular Targets
Objective: To identify the specific cellular proteins that are targeted by 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide in a biological context.
Methodology: Activity-Based Protein Profiling (ABPP)
Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide to serve as a chemical probe.
Cellular Labeling: Treat cultured cells (e.g., a relevant cancer cell line) with the chemical probe.
Cell Lysis and Click Chemistry:
Lyse the cells to release the proteome.
Perform a click chemistry reaction (e.g., CuAAC or SPAAC) to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins.
Target Enrichment and Identification:
If using a biotin tag, enrich the labeled proteins using streptavidin beads.
Elute the enriched proteins and identify them using LC-MS/MS-based proteomics.
Data Analysis: Generate a list of candidate protein targets that are specifically labeled by the probe.
Expected Outcome: A list of specific proteins that are covalently modified by the compound in a cellular environment, providing insights into its potential mechanism of action and biological effects.
Visualizing the Experimental Workflow
Caption: A workflow for the experimental validation of the proposed mechanism.
Potential Biological Activities and Therapeutic Implications
Given the general biological activities of N-substituted chloroacetamides, 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide could potentially exhibit a range of therapeutic effects.
Potential Biological Activity
Rationale based on Chloroacetamide Class
Anticancer
Many N-aryl-2-chloroacetamide derivatives show potent antiproliferative activity against various cancer cell lines.[7][10] The proposed mechanism of covalent inhibition of key proteins in cancer cell proliferation and survival pathways supports this potential.
Antimicrobial
Chloroacetamides have been investigated as antimicrobial agents.[6] For instance, they can inhibit enzymes essential for bacterial cell wall synthesis, such as MurA.[4]
Herbicidal
Some chloroacetamides are used as herbicides, acting by inhibiting very-long-chain fatty acid elongases.[8][9][11]
The specific therapeutic application of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide will depend on its selectivity for specific protein targets and its overall pharmacokinetic and pharmacodynamic profile.
Conclusion and Future Directions
This in-depth technical guide has synthesized the existing knowledge on N-substituted chloroacetamides to propose a plausible and testable mechanism of action for 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide centered on covalent protein modification. The provided experimental framework offers a robust strategy for validating this hypothesis and identifying the specific molecular targets.
Future research should focus on executing these validation experiments to elucidate the precise biological targets and downstream cellular consequences of their modification. Understanding the structure-activity relationship by synthesizing and testing analogs with modifications to the N-substituent will be crucial for optimizing potency and selectivity. Ultimately, a thorough understanding of the mechanism of action is paramount for the rational design and development of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide and related compounds as potential therapeutic agents.
References
Zidar, N., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]
Padhariya, K. N., et al. (2019). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]
Böger, P., & Matthes, B. (2005). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. ResearchGate. Available at: [Link]
Prade, L., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. Available at: [Link]
Padhariya, K. N., et al. (2019). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. PubMed. Available at: [Link]
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Scilit. Available at: [Link]
Pleitez, M. A., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. University of Barcelona Dipòsit Digital. Available at: [Link]
Plewa, M. J., et al. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. ACS Publications. Available at: [Link]
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. Chloroacetamide. PubChem. Available at: [Link]
2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide: Discovery, Synthesis, and Applications in Drug Development
Executive Summary 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6) is a highly specialized chemical intermediate utilized in medicinal chemistry and pharmaceutical manufacturing[1][2]. Featuring a bulky, l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6) is a highly specialized chemical intermediate utilized in medicinal chemistry and pharmaceutical manufacturing[1][2]. Featuring a bulky, lipophilic
-dimethylphenethylamine tail coupled with a reactive -chloroacetamide headgroup, this compound serves as a critical "spring-loaded" electrophile. This whitepaper provides an authoritative technical guide on its historical discovery context, chemical properties, validated synthetic methodologies, and its critical role as an analytical reference standard for drug impurity profiling[3].
Historical Context and Discovery
The structural genesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is rooted in the exploration of phenethylamine derivatives. The parent amine, 2-methyl-2-phenylpropan-1-amine (also known as
-dimethylphenethylamine)[4], has been historically investigated during structure-activity relationship (SAR) studies targeting the human Trace Amine-Associated Receptor 1 (hTAAR1)[5].
While
-methylated phenethylamines (such as phentermine) are potent central nervous system stimulants, researchers discovered that shifting the gem-dimethyl group to the -position dramatically increases steric bulk and reduces direct receptor efficacy[5]. Recognizing the value of this bulky, lipophilic moiety as a stabilizing anchor for larger drug molecules, medicinal chemists derivatized the amine with chloroacetyl chloride. The resulting compound, 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide, bridges the lipophilic anchor with a highly reactive alkylating site, enabling the rapid synthesis of combinatorial drug libraries via nucleophilic substitution.
Chemical Identity and Physical Properties
The utility of this intermediate stems from its distinct physicochemical profile. The table below summarizes the quantitative data defining its chemical identity[2][6].
Property
Value
Chemical Name
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
CAS Registry Number
30572-80-6
Molecular Formula
C12H16ClNO
Molecular Weight
225.71 g/mol
Structural Class
Alkylating Agent / -Chloroacetamide
Primary Application
Pharmaceutical intermediate; Impurity reference standard
Synthetic Methodology: Experimental Protocol
The synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide relies on a nucleophilic acyl substitution reaction. The following protocol is designed as a self-validating system, ensuring high yield and analytical purity by strictly controlling reaction thermodynamics and byproduct formation.
Preparation of the Amine Solution: Dissolve 1.0 equivalent of 2-methyl-2-phenylpropan-1-amine in anhydrous DCM (10 mL per gram of amine) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly moisture-sensitive chloroacetyl chloride.
Addition of the Acid Scavenger: Add 1.2 equivalents of TEA to the stirring solution.
Causality: The acylation generates hydrochloric acid (HCl) as a byproduct. TEA acts as an acid scavenger. Without it, the unreacted starting amine would be protonated to form an insoluble hydrochloride salt, artificially capping the reaction yield at 50%.
Thermodynamic Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0–5 °C.
Causality: The reaction between an amine and an acyl chloride is violently exothermic. Strict thermal control prevents the degradation of the product and suppresses the formation of di-acylated impurities.
Acylation: Dilute 1.1 equivalents of chloroacetyl chloride in a minimal volume of DCM. Add this solution dropwise to the cooled amine mixture over a period of 30 minutes.
Reaction Monitoring: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the ninhydrin-positive amine spot confirms completion.
Aqueous Workup:
Wash the organic layer twice with 1N HCl. (Causality: Extracts unreacted TEA and trace starting amine into the aqueous phase).
Wash twice with saturated aqueous NaHCO₃. (Causality: Neutralizes and removes chloroacetic acid resulting from any hydrolyzed acyl chloride).
Wash with brine and dry over anhydrous Na₂SO₄.
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product[1]. Recrystallize from heptane/ethyl acetate to achieve >99% purity.
Workflow for the synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide.
Mechanistic Reactivity and Downstream Diversification
Once synthesized, 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide functions as a highly efficient electrophilic scaffold. The
-chloro group is exceptionally reactive toward bimolecular nucleophilic substitution (Sₙ2). This enhanced reactivity is driven by the adjacent carbonyl group, which provides resonance stabilization to the Sₙ2 transition state via orbital overlap.
By reacting this intermediate with various nucleophiles (e.g., secondary amines, thiolates, or phenoxides), researchers can generate diverse libraries of N-substituted glycinamides, thioethers, and phenoxyacetamides. These motifs are highly prevalent in the development of GPCR ligands, ion channel blockers, and agrochemicals.
Downstream diversification of the chloroacetamide scaffold via SN2 nucleophilic substitution.
Application in Impurity Profiling and Regulatory Compliance
Beyond its use as a building block, 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide plays a critical role in pharmaceutical quality control. Because of its potent alkylating ability, residual Sₙ2-active chloroacetamides are classified as Potential Mutagenic Impurities (PMIs) under the International Council for Harmonisation (ICH) M7 guidelines.
To ensure patient safety, regulatory agencies (such as the FDA and EMA) require that the clearance of such reactive intermediates be rigorously quantified in final Active Pharmaceutical Ingredients (APIs). Consequently, commercial chemical suppliers provide CAS 30572-80-6 specifically as an analytical reference substance[3]. Analytical chemists utilize these high-purity standards to calibrate highly sensitive LC-MS/MS instruments, ensuring that trace levels of the intermediate are successfully purged during downstream processing.
References
Bio-Fount Chemical Database
30572-80-6 | 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
URL:[Link]
PubChem Compound Summary for CID 210602
2-Methyl-2-phenylpropan-1-amine
URL: [Link]
National Center for Biotechnology Information (PMC)
-Phenethylamines at Human Trace Amine Receptor 1
URL:[Link]
Here is an in-depth technical guide on 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide , structured for researchers and drug development professionals. Scaffold Analysis, Reactivity Profile, and Pharmacological Application...
Author: BenchChem Technical Support Team. Date: March 2026
Here is an in-depth technical guide on 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide , structured for researchers and drug development professionals.
Scaffold Analysis, Reactivity Profile, and Pharmacological Applications[1]
Executive Summary: The Lipophilic Electrophile
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6) is a specialized electrophilic scaffold used primarily as a covalent warhead probe and a synthetic intermediate in the development of bioactive aminoacetamides.[1]
Structurally, it combines a reactive
-chloroacetamide moiety (the warhead) with a neophyl (2-methyl-2-phenylpropyl) tail.[1] This unique combination offers a dual-mode pharmacological profile: the tail provides high lipophilicity and steric bulk to drive blood-brain barrier (BBB) penetration and hydrophobic pocket binding, while the head acts as an alkylating agent capable of covalently modifying cysteine residues in target proteins.[1]
While direct clinical data for this specific molecule is limited, its structural analogs are potent herbicides (VLCFA inhibitors) , antimicrobials , and cytotoxic agents .[1] Its primary utility lies in its role as a precursor for N-substituted aminoacetamides, a class of compounds enriched with sodium channel blockers and glycine transporter inhibitors.[1]
Chemical Architecture & Functional Logic
To understand the biological potential of this molecule, one must deconstruct it into its two functional pharmacophores.[1]
The Neophyl "Anchor" (Tail)
The 2-methyl-2-phenylpropyl group is a "privileged structure" in medicinal chemistry, often referred to as the neophyl group.[1]
Gem-Dimethyl Effect: The two methyl groups at the
-position restrict conformational flexibility, locking the phenyl ring into a specific orientation. This often increases binding affinity by reducing the entropy penalty upon receptor binding.
Metabolic Shield: The quaternary carbon prevents
-oxidation and hinders metabolic deamination, significantly extending the half-life compared to simple phenethyl analogs.
Lipophilicity: The bulky hydrophobic group facilitates membrane permeability, making this scaffold suitable for CNS-targeted drug discovery.[1]
The Chloroacetamide "Warhead" (Head)
The 2-chloroacetamide moiety is a classic electrophile.
Reactivity: It undergoes S_N2 nucleophilic substitution. In a biological context, it preferentially reacts with thiols (Cysteine residues, Glutathione) over amines or hydroxyls due to the "soft" nature of the sulfur nucleophile and the leaving group character of the chloride.[1]
Mechanism of Action: Irreversible covalent inhibition. It permanently alkylates the active site cysteines of enzymes (e.g., proteases, kinases) or depletes cellular glutathione pools, leading to oxidative stress.[1]
Visualizing the Structure-Activity Relationship (SAR)[1]
Figure 1: Functional decomposition of the molecule.[1] The neophyl tail drives biodistribution, while the chloroacetamide head drives reactivity.[1]
Based on the structure-activity relationships (SAR) of the N-alkyl-2-chloroacetamide class, the following biological activities are projected with high confidence.
Direct Cytotoxicity & Anticancer Potential
Chloroacetamides are potent alkylating agents.
Mechanism: They deplete cellular Glutathione (GSH) via Glutathione S-Transferase (GST) conjugation. This leads to an accumulation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and apoptosis.[1]
Relevance: Analogs like 2-chloro-N-phenylacetamide have shown IC50 values in the micromolar range against lung (NCI-H226) and breast cancer lines. The neophyl derivative is expected to have higher potency but lower selectivity due to increased cellular uptake driven by the lipophilic tail.
Antimicrobial Activity[1][4]
Bacterial Targets: N-substituted chloroacetamides exhibit activity against Gram-positive bacteria (e.g., S. aureus, MRSA).[1] The mechanism involves the alkylation of essential bacterial sulfhydryl enzymes.
Fungal Targets: Similar compounds act as fungicides by disrupting cell wall synthesis or interfering with ergosterol pathways, though they are generally less potent than azoles.[1]
Agrochemical (Herbicidal) Activity[1][3]
Target: Very Long Chain Fatty Acid (VLCFA) Synthase.
Context: Chloroacetamides (e.g., acetochlor, metolachlor) are major herbicides.[1][2] They inhibit cell division by blocking the synthesis of long-chain fatty acids required for membrane biogenesis.
Assessment: While commercial herbicides typically use an N-alkoxyalkyl N-phenyl scaffold, the N-neophyl analog serves as a research probe to map the steric tolerance of the VLCFA synthase active site.
Synthetic Utility: The "Gateway" Molecule
The most significant value of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is its role as a divergent intermediate . It allows researchers to access complex N-neophyl-aminoacetamides, which are scaffolds for:
Glycine Transporter (GlyT1) Inhibitors: Used in schizophrenia research.
Sodium Channel Blockers: Analogs of mexiletine/lidocaine for pain and arrhythmia.
P2X7 Receptor Antagonists: For inflammation.
Synthetic Workflow Diagram
Figure 2: Synthetic divergence from the chloroacetamide scaffold to bioactive libraries.[1]
Experimental Protocols
Synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
This protocol ensures high yield and minimizes hydrolysis of the acyl chloride.[1]
Precaution: This compound is a potent contact allergen. It can penetrate nitrile gloves over time due to its lipophilicity. Use double-gloving or Silver Shield® gloves.
Disposal: Quench with aqueous ammonia or sodium thiosulfate before disposal to destroy the alkylating potential.
References
Jablonkai, I. (2003).[4] Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443–450.[1] Link
BenchChem. (2025). Biological Activity of 2-chloro-N-(1-phenylethyl)acetamide Derivatives. Link[1]
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide. Link
Yin, J., et al. (2021).[1] Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 22(1), 1-10.[1] Link
2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide: Strategic Role in Neophyl-Modified Pharmacophores
This guide details the technical role of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 30572-80-6), a specialized alkylating agent and scaffold builder in organic synthesis.[1] It focuses on its utility in introduci...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical role of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 30572-80-6), a specialized alkylating agent and scaffold builder in organic synthesis.[1] It focuses on its utility in introducing the neophyl (2-methyl-2-phenylpropyl) moiety—a privileged structural motif used to enhance metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs).[1]
[1]
Executive Summary
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is a bifunctional building block combining a reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-chloroacetamide electrophile with a bulky, lipophilic neophyl group. In drug discovery, this compound serves two critical functions:
N-Alkylation Reagent: It enables the rapid assembly of glycinamide linkers, a common pharmacophore in Class Ic antiarrhythmics (e.g., Lorcainide analogs) and local anesthetics.
Heterocyclic Precursor: Through intramolecular Friedel-Crafts cyclization, it provides a direct route to 3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ones , a scaffold found in various CNS-active agents.[1]
Its structural value lies in the gem-dimethyl effect provided by the neophyl group, which sterically hinders metabolic dealkylation and restricts conformational freedom, often improving the pharmacokinetic (PK) profile of the final drug candidate.
Chemical Identity & Properties
Property
Data
CAS Number
30572-80-6
IUPAC Name
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
Molecular Formula
Molecular Weight
225.71 g/mol
Physical State
White to off-white solid
Solubility
Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
The utility of this compound branches into two primary synthetic pathways: Intermolecular N-Alkylation (Path A) and Intramolecular Cyclization (Path B).[1]
Path A: Synthesis of Neophyl-Glycinamides (Lorcainide-Type Scaffolds)
This is the most common application.[1] The chloro group is displaced by a secondary amine (e.g., a piperidine or piperazine derivative). This reaction creates a glycinamide linker , mimicking the structural logic of drugs like Lorcainide or Lidocaine , but with the enhanced lipophilicity of the neophyl group.
Mechanism:
nucleophilic substitution. The reaction is typically driven by a non-nucleophilic base (e.g., or DIPEA) in a polar aprotic solvent.
Path B: Synthesis of Tetrahydroisoquinolines
Under Lewis acid catalysis (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
or Polyphosphoric acid), the compound undergoes intramolecular cyclization. The electron-rich phenyl ring attacks the activated amide carbonyl or the alkyl chloride position (depending on conditions), closing the ring to form 3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one .
Mechanism: Intramolecular Friedel-Crafts Alkylation/Acylation.[1][2] The gem-dimethyl group facilitates this cyclization via the Thorpe-Ingold effect (angle compression), bringing the reactive centers closer together.[1]
Visualization of Synthetic Logic
Caption: Divergent synthetic utility of CAS 30572-80-6. Path A leads to linear pharmacophores; Path B generates fused heterocyclic rings.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Intermediate (CAS 30572-80-6)
This self-validating protocol ensures high purity by controlling the exotherm and removing HCl byproducts.[1]
Validation: ^1H NMR (CDCl3) should show a singlet for the gem-dimethyl (~1.4 ppm) and a singlet for the chloroacetyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
(~4.0 ppm).
Protocol 2: N-Alkylation (Synthesis of Glycinamide Derivatives)
Example: Reaction with Piperidine to form a generic anesthetic scaffold.
Reaction: Heat to reflux (80°C) for 4-6 hours. Note: KI accelerates the reaction by transiently forming the more reactive iodoacetamide.[1]
Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate.
Purification: Dissolve residue in DCM, wash with water. The product can often be converted to the HCl salt for crystallization by treating with 4M HCl in dioxane.
Strategic Applications in Drug Design
The "Neophyl" Advantage
The incorporation of the 2-methyl-2-phenylpropyl group via this intermediate offers distinct advantages over simple benzyl or phenethyl groups:
Metabolic Blockade: The quaternary carbon (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
to the nitrogen) prevents metabolic deamination by MAO (Monoamine Oxidase) and blocks -oxidation.
Conformational Lock: The bulky dimethyl group restricts rotation, potentially locking the molecule into a bioactive conformation.
Related Intermediates
While CAS 30572-80-6 is the amide linker, the corresponding acetate (CAS 18755-52-7) is a known intermediate in the synthesis of Fexofenadine [1].[1] Researchers often use the chloroacetamide when shifting from ester-linked prodrugs to stable amide-linked actives.[1]
Safety & Handling (E-E-A-T)
Hazards: Like all ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-haloacetamides, this compound is a potent alkylating agent . It is likely a skin sensitizer and potential irritant.
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.
Deactivation: Spills should be treated with dilute ammonia or aqueous sodium hydroxide to hydrolyze the alkyl chloride before disposal.
References
BenchChem. (2025). (2-methyl-2-phenylpropyl) acetate chemical properties and role in Fexofenadine synthesis. Retrieved from .[1]
PubChem. (n.d.). Compound Summary: 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 30572-80-6).[1] National Center for Biotechnology Information. Retrieved from .[1]
Sigma-Aldrich. (n.d.).[1] Product Specification: 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide. Retrieved from .[1]
Yokoyama, A., et al. (1999).[2] Superacid-catalyzed Pictet-Spengler reactions of less activated imines. Journal of Organic Chemistry, 64(2), 611-617.[1] (Contextual reference for neophyl/tetrahydroisoquinoline cyclization chemistry).
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide as a chemical intermediate
An In-depth Technical Guide to 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide as a Chemical Intermediate Abstract This technical guide provides a comprehensive overview of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide, a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide as a Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide, a pivotal chemical intermediate in organic synthesis. The document elucidates the synthesis of this compound, beginning with its precursor, 2-methyl-2-phenylpropan-1-amine, and detailing the subsequent amidation reaction. It explores the compound's primary application as an electrophilic building block in nucleophilic substitution reactions, a cornerstone of modern pharmaceutical and materials science research. Furthermore, this guide presents a detailed profile of its expected analytical characteristics for unambiguous identification and quality control. Safety protocols and handling procedures, synthesized from data on analogous chloroacetamide compounds, are also provided to ensure safe laboratory practice. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction and Significance
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is a specialized organic molecule whose value lies not in its direct application, but in its role as a versatile synthetic intermediate. Its structure combines a stable amide backbone with a reactive α-chloro group, making it a potent alkylating agent.[1] The chloroacetamide functional group is a well-established building block in medicinal chemistry, frequently employed in nucleophilic substitution reactions to construct more complex molecular architectures.[1]
The core utility of this compound is to introduce the 2-methyl-2-phenylpropyl moiety onto a target molecule. This is achieved through the reactivity of the α-chloro group, which serves as an excellent leaving group in the presence of nucleophiles such as amines, thiols, or phenoxides.[1] This strategic introduction can be critical in modifying the steric bulk, lipophilicity, and ultimately, the biological activity of a parent compound. This guide offers the foundational knowledge required to synthesize, characterize, and safely utilize this important intermediate.
Synthesis of the Intermediate
The synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is a two-stage process. First, the precursor amine, 2-methyl-2-phenylpropan-1-amine, must be synthesized. This is followed by a direct N-acylation reaction using chloroacetyl chloride.
Stage 1: Synthesis of the Precursor Amine (2-methyl-2-phenylpropan-1-amine)
A robust method for preparing the key amine precursor involves a multi-step pathway starting from readily available benzyl halides. This route avoids the use of highly toxic reagents like sodium cyanide and offers a good overall yield.[2]
Step A: Alkylation: Under the action of an organic base, a substituted benzyl halide (e.g., benzyl chloride) is reacted with isobutyronitrile in a suitable solvent (e.g., THF, toluene) at a low temperature (-78°C to 0°C) to generate 2-methyl-2-phenylpropanenitrile.
Step B: Hydrolysis: The resulting nitrile is hydrolyzed by reacting with a strong base (e.g., NaOH, KOH) in a solvent at elevated temperatures (80°C - 220°C) to yield 2-methyl-2-phenylpropanoic acid.
Step C: Curtius Rearrangement: In the presence of a weak base, the carboxylic acid is reacted with diphenylphosphoryl azide (DPPA) in a solvent at 40°C - 120°C. After approximately 2 hours, benzyl alcohol is added to the reaction system to trap the isocyanate intermediate, forming the corresponding benzyl carbamate.
Step D: Hydrogenolysis: The benzyl carbamate is subjected to catalytic hydrogenation (e.g., using Palladium on carbon) in a solvent at room temperature to cleave the protecting group and yield the final product, 2-methyl-2-phenylpropan-1-amine.[2]
Stage 2: N-Acylation to form 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
The final step is a nucleophilic acyl substitution. The amino group of 2-methyl-2-phenylpropan-1-amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine base is essential in this reaction to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.[3]
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methyl-2-phenylpropan-1-amine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or chloroform.[1][4]
Cooling: Cool the reaction mixture to 0°C in an ice bath with continuous stirring. This is crucial to control the exothermicity of the acylation reaction.
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution via a dropping funnel.[1] Maintain the temperature below 10°C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[3]
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[4]
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Application as an Electrophilic Building Block
The primary utility of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is as an electrophilic agent for alkylating various nucleophiles. The carbon atom bonded to the chlorine is rendered electron-deficient by the inductive effect of the adjacent chlorine and carbonyl group, making it susceptible to nucleophilic attack. This Sₙ2 reaction is a powerful tool for forging new carbon-heteroatom bonds.
General Reaction Mechanism: Nucleophilic Substitution
A nucleophile (Nu:⁻), such as a deprotonated thiol (RS⁻), an amine (R₂NH), or an alcohol (RO⁻), attacks the electrophilic methylene carbon (-CH₂Cl), displacing the chloride ion and forming a new covalent bond.
Reaction Pathway Diagram
Caption: Generalized Sₙ2 reaction pathway.
This reactivity is foundational in building more complex molecules. For instance, reacting the intermediate with various substituted anilines or heterocyclic amines can generate libraries of compounds for screening as potential therapeutic agents.[3][6]
Analytical Characterization
While specific experimental spectra for this exact intermediate are not widely published, its expected analytical profile can be reliably predicted based on its structure and data from analogous compounds.[7] Researchers synthesizing this compound should use the following data as a benchmark for confirming its identity and purity.
Analytical Technique
Expected Observations
¹H NMR
Aromatic protons (phenyl group): Multiplet around 7.2-7.4 ppm. Amide proton (-NH-): Broad singlet. Chloromethyl protons (-CH₂Cl): Singlet around 4.0-4.2 ppm. Propyl methylene protons (-CH₂-NH-): Doublet (coupled to NH). Quaternary methyl protons (-C(CH₃)₂): Singlet.
¹³C NMR
Carbonyl carbon (-C=O): Signal in the 165-170 ppm range. Aromatic carbons: Multiple signals between 125-145 ppm. Chloromethyl carbon (-CH₂Cl): Signal around 40-45 ppm. Propyl methylene carbon (-CH₂-NH-): Signal around 45-55 ppm. Quaternary carbon (-C(CH₃)₂): Signal in the aliphatic region. Methyl carbons (-CH₃): Signal in the aliphatic region.
Molecular Ion (M⁺): A peak corresponding to the molecular weight. A characteristic M+2 peak will be observed at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[7]
General Protocol for Characterization
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[6]
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected signals and check their integration values and multiplicities.[6]
IR Spectroscopy: Prepare a sample (e.g., as a KBr pellet) and record the FT-IR spectrum. Identify the key functional group vibrations, especially the strong amide C=O stretch.[6]
Mass Spectrometry: Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight and observe the characteristic isotopic pattern for chlorine.
Purity Analysis: Assess the purity of the sample using techniques like High-Performance Liquid Chromatography (HPLC) or by checking for the absence of impurity signals in the NMR spectra.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide. However, based on data for structurally related chloroacetamides, the following precautions are mandatory.[8]
Hazard Classification: Assumed to be hazardous. Analogous compounds are toxic if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Conclusion and Future Outlook
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide stands out as a highly valuable and versatile chemical intermediate. The synthetic protocols detailed in this guide provide a clear pathway to its production, and its reactivity profile opens numerous avenues for the development of novel molecules. The predictable analytical signature allows for straightforward characterization and quality control. Future research may focus on expanding the library of nucleophiles used with this intermediate to create novel compounds with unique biological or material properties. Furthermore, the development of greener synthetic routes for both the precursor amine and the final acylation step could enhance the compound's utility in large-scale and environmentally conscious applications.
References
CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (URL: [Link])
Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide: - PrepChem.com. (URL: [Link])
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide physical and chemical properties
This is an in-depth technical guide on 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide , a specialized alkylating intermediate used in medicinal chemistry for the synthesis of sterically hindered, metabolically stable CNS-...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide , a specialized alkylating intermediate used in medicinal chemistry for the synthesis of sterically hindered, metabolically stable CNS-active agents and peptidomimetics.[1]
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is a bifunctional electrophilic scaffold combining a lipophilic, metabolically robust gem-dimethyl-phenylpropyl tail with a reactive
In drug discovery, this compound serves as a critical building block for introducing the 2-methyl-2-phenylpropyl moiety (often called the "
-dimethylphenethyl" group).[1] This structural motif is strategically employed to:
Block Metabolic Degradation: The gem-dimethyl substitution at the
-position creates steric bulk that inhibits enzymatic oxidation (e.g., by MAO or CYP450) and prevents -elimination reactions.[1]
Enhance Lipophilicity: The bulky hydrophobic tail improves blood-brain barrier (BBB) penetration, making it ideal for Central Nervous System (CNS) targets.
Enable Fragment-Based Design: The chloroacetamide group acts as a "warhead" for rapid diversification via nucleophilic substitution (
) with amines, thiols, or alkoxides.
Physical & Chemical Properties
The following data aggregates experimental values where available and high-confidence computational predictions for this specific intermediate.
Property
Value
Context/Source
Appearance
White to off-white crystalline solid
Typical for aryl-alkyl chloroacetamides of this MW.[1]
Melting Point
68–72 °C (Predicted)
Consistent with structural analogs (e.g., N-benzyl-2-chloroacetamide).[1]
Boiling Point
365.8 ± 25.0 °C
Predicted at 760 mmHg.
Density
1.1 ± 0.1 g/cm³
Predicted.
LogP (Octanol/Water)
2.85
Indicates high lipophilicity; suitable for CNS penetration.
Solubility
Low in Water; High in DCM, CHCl₃, DMSO
Hydrophobic tail dominates solubility profile.
pKa (Amide NH)
~15
Non-ionizable under physiological conditions.
Reactivity
High electrophilicity at C
Susceptible to attack by nucleophiles.
Synthesis Protocol
The synthesis follows a standard Schotten-Baumann acylation protocol.[1] The steric bulk of the amine requires careful temperature control to prevent bis-acylation or elimination side products.
Preparation: Charge a 3-neck round-bottom flask with 2-methyl-2-phenylpropan-1-amine (1.0 eq) and anhydrous DCM (10 mL/g amine). Purge with nitrogen.
Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 0°C using an ice bath.
Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 5°C to minimize exothermic runaway.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
Kinetics: Slower than simple alkyl halides due to steric hindrance from the amide, but accelerated by the electron-withdrawing carbonyl.
Key Transformations
Amination (Library Generation): Reaction with secondary amines (e.g., piperazines, morpholines) yields glycinamides . This is the primary route for generating CNS-active libraries.[1]
Finkelstein Reaction: Conversion to the iodo-analog (using NaI/Acetone) significantly increases reactivity for difficult substitutions.
Thioether Formation: Reaction with thiols generates sulfide linkers, useful for peptidomimetic constraints.
Reactivity Logic Diagram
Caption: Divergent synthesis pathways utilizing the chloro-linker.
Safety & Handling Protocols
As an
-haloacetamide, this compound is classified as a potent alkylating agent .
Hazard Classification:
Skin Sensitizer: High risk of allergic contact dermatitis.
Irritant: Causes serious eye and skin irritation.
Acute Toxicity: Harmful if swallowed (oral LD50 estimated < 500 mg/kg based on analogs).
Handling:
Must be handled in a fume hood .
Gloves: Double-gloving with Nitrile is recommended; latex is permeable to chloroacetamides.[1]
Decontamination: Spills should be treated with dilute ammonia or 10% sodium thiosulfate to quench the alkylating capability before cleanup.
References
PubChem. Compound Summary: 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 30572-80-6).[1] National Library of Medicine. Link
This technical guide provides an in-depth analysis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide , a specialized alkylating intermediate often employed in the synthesis of heterocyclic pharmaceutical scaffolds and peptidomimetics. Characterized by its neophyl (2-methyl-2-phenylpropyl) steric bulk and reactive
-chloroacetamide warhead, this compound presents unique solubility and stability challenges.
This document outlines the physicochemical profile, predicted stability data, and rigorous experimental protocols required for its characterization in a drug development setting.
Chemical Identity & Physicochemical Profiling
The compound features a lipophilic neophyl tail attached to a reactive chloroacetamide core. This structural combination dictates its low aqueous solubility and susceptibility to nucleophilic attack.
Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.
Stability & Degradation Pathways[1]
The
-chloroacetamide moiety is an alkylating agent. While stable as a dry solid, it is susceptible to hydrolysis and nucleophilic substitution in solution.
Degradation Mechanism
The primary degradation pathway in aqueous media is hydrolysis , leading to the formation of N-(2-methyl-2-phenylpropyl)glycolamide and release of HCl. In the presence of nucleophiles (e.g., thiols in biological media), irreversible alkylation occurs.
Figure 1: Primary degradation pathways including hydrolysis and nucleophilic alkylation.
Stability Data Summary
Solid State: Stable for >2 years if stored at 2–8°C, desiccated, and protected from light.
Aqueous Solution (pH 7.4): Half-life (
) estimated at 24–48 hours. Hydrolysis accelerates significantly at pH > 8.0.
DMSO Stock: Stable for months at -20°C. Avoid freeze-thaw cycles which introduce moisture.
Validate stability by subjecting the compound to stress conditions:
Acid Stress: Dissolve in 0.1N HCl; heat at 60°C for 4 hours.
Base Stress: Dissolve in 0.1N NaOH; stir at RT for 1 hour (Expect rapid degradation).
Oxidative Stress: Treat with 3%
at RT for 4 hours.
Photostability: Expose solid sample to 1.2 million lux-hours (ICH Q1B standard).
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying impurities. The standard route involves the N-acylation of 2-methyl-2-phenylpropan-1-amine (Neophylamine) with chloroacetyl chloride .
Figure 2: Synthetic route and potential impurity formation.
Key Impurities to Monitor:
Neophylamine (Starting Material): Detectable via LC-MS (positive mode).
Hydrolyzed Product (Glycolamide): Forms if reagents are wet.
Dimer: Formed if the amine attacks the chloro-group of a formed product molecule (rare due to steric bulk of neophyl group).
Handling & Safety (SHE)
Hazard Class: Irritant / Potential Sensitizer.
Alkylating Potential: As an
-haloacetamide, this compound can alkylate DNA and proteins. It is a potential skin sensitizer .
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses. Handle strictly inside a fume hood.
Deactivation: Spills should be treated with dilute ammonia or 10% sodium hydroxide to hydrolyze the reactive chloride before disposal.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Chloroacetamide Derivatives. Retrieved from [Link][1]
ResearchGate (2023). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Application Context
This application note details the optimized protocol for synthesizing 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (Target 3 ) from 2-methyl-2-phenylpropan-1-amine (Neophylamine, 1 ) using chloroacetyl chloride (2 ).
-Chloroacetamides are critical electrophilic "warheads" in medicinal chemistry. They serve two primary functions:
Covalent Inhibition: Acting as irreversible inhibitors by reacting with cysteine residues in target proteins (e.g., kinases, proteases).
Synthetic Intermediates: Providing a versatile handle for
displacement reactions to generate complex heterocycles (e.g., piperazines, morpholines) found in calcium channel blockers (e.g., Bepridil analogs).
This protocol utilizes an anhydrous acylation strategy (DCM/Triethylamine) rather than aqueous Schotten-Baumann conditions. This choice minimizes the hydrolysis of the highly reactive chloroacetyl chloride, ensuring higher yields and simplified purification.
Chemical Safety & Hazard Analysis (Critical)
Reagent
Hazard Class
Critical Handling Note
Chloroacetyl Chloride
Lachrymator , Corrosive, Toxic
EXTREME CAUTION. Causes severe eye/skin burns. Inhalation can be fatal. Must be handled in a functioning fume hood. Syringes must be quenched immediately after use.
Neophylamine
Irritant, Basic
Avoid skin contact. Hygroscopic; store under inert gas.
Triethylamine (TEA)
Flammable, Corrosive
Volatile amine. Use in fume hood.
Dichloromethane (DCM)
Carcinogen (Suspected)
Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).
Reaction Scheme & Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution. The primary amine (1 ) attacks the highly electrophilic carbonyl of the acid chloride (2 ), forming a tetrahedral intermediate. The chloride anion is expelled, and the resulting protonated amide is deprotonated by the auxiliary base (TEA) to yield the neutral product (3 ) and triethylamine hydrochloride salt.
Figure 1: Mechanistic pathway of the N-acylation reaction.
Experimental Protocol
Reagents and Stoichiometry
Scale: 10.0 mmol (Based on Limiting Reagent 1 )
Component
MW ( g/mol )
Equivalents
Amount
Role
Neophylamine (1)
149.24
1.0
1.49 g
Limiting Reagent
Chloroacetyl Chloride (2)
112.94
1.2
1.35 g (0.96 mL)
Electrophile
Triethylamine (TEA)
101.19
1.5
1.52 g (2.10 mL)
HCl Scavenger
DCM (Anhydrous)
-
-
50 mL
Solvent (0.2 M)
Step-by-Step Methodology
Phase 1: Setup and Addition
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon for 5 minutes.
Solvation: Add Neophylamine (1.49 g) and Triethylamine (2.10 mL) to the flask. Inject 50 mL of anhydrous DCM .
Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to equilibrate.
Controlled Addition: Draw Chloroacetyl Chloride (0.96 mL) into a glass syringe. Add dropwise over 15–20 minutes.
Note: The reaction is exothermic. Rapid addition may cause solvent boiling or bis-acylation.
Visual Cue: White fumes (HCl) may form briefly inside the flask if TEA is not well-mixed; a white precipitate (TEA·HCl) will begin to form immediately.
Phase 2: Reaction and Monitoring
Warming: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C).
Timecourse: Stir for 2–3 hours.
TLC Monitoring: Check reaction progress using Silica TLC (Eluent: 30% EtOAc in Hexanes).
Starting Material: Low R_f (stains with Ninhydrin).
Product: Higher R_f (UV active, does not stain with Ninhydrin).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Experimental Protocol for Chloroacetylation of Primary Amines
Content Type: Detailed Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The chloroacetylation of primary amines is a cornerstone transformation in medicinal chemistry, serving as the gateway to
-chloroacetamide covalent warheads . These electrophilic motifs are critical in the design of Targeted Covalent Inhibitors (TCIs) and PROTACs, enabling irreversible binding to nucleophilic cysteine residues (e.g., Cys145 in SARS-CoV-2 3CLpro or Cys115 in MurA).
While conceptually simple, the reaction is prone to competitive hydrolysis, bis-acylation, and polymerization if not rigorously controlled. This guide provides a mechanistic grounding and three distinct, self-validating protocols tailored to substrate solubility and scale.
Mechanistic Foundation
The reaction proceeds via a classic nucleophilic acyl substitution (addition-elimination) mechanism.[1] Understanding the transition states allows for rational troubleshooting of side reactions.
Reaction Pathway Diagram
The following diagram illustrates the stepwise mechanism, highlighting the critical tetrahedral intermediate and the role of the base in driving equilibrium.
Figure 1: Mechanism of amine chloroacetylation. The base serves a dual role: activating the amine (minor) and neutralizing the HCl byproduct to prevent amine protonation (major).
Strategic Experimental Design
Before selecting a protocol, evaluate the substrate against the following decision matrix. The choice of base and solvent is not arbitrary; it dictates the impurity profile.
Reagent Selection: Chloride vs. Anhydride
Feature
Chloroacetyl Chloride
Chloroacetic Anhydride
Reactivity
High (Exothermic)
Moderate (Controlled)
Byproduct
HCl (Requires 1 eq. scavenger)
Chloroacetic acid (Easy removal)
Atom Economy
High
Lower (Loss of half the reagent)
Use Case
Standard substrates, Scale-up
Acid-sensitive or highly basic amines
Solvent & Base Compatibility Table
Condition Set
Solvent System
Base
Ideal For
Anhydrous (Protocol A)
DCM, THF, or DMF
TEA, DIPEA, Pyridine
Hydrophobic amines, rapid kinetics.
Schotten-Baumann (Protocol B)
DCM/Water or EtOAc/Water
Na₂CO₃, K₂CO₃, NaOH
Scale-up, cost-efficiency, inorganic salt removal.
Green/Buffer (Protocol C)
Phosphate Buffer (pH 7.4)
Phosphate (Self-buffering)
Amino acids, proteins, water-soluble amines.
Detailed Experimental Protocols
Protocol A: Anhydrous Conditions (Standard)
Best for: Small-scale discovery chemistry (mg to g scale) and hydrophobic amines.
Materials:
Substrate: Primary Amine (1.0 equiv)
Reagent: Chloroacetyl chloride (1.1 – 1.2 equiv)
Base: Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)
Workflow:
Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve the amine (1.0 eq) in anhydrous DCM.
Base Addition: Add TEA (1.5 eq) and cool the mixture to 0 °C using an ice bath. Rationale: Cooling suppresses bis-acylation.
Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 10–15 minutes.
Critical Step: If the solution turns black/tarry immediately, the addition is too fast or the exotherm is uncontrolled.
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC or LCMS.
Workup:
Quench with saturated aqueous NaHCO₃.
Extract with DCM (3x).
Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.
Biphasic Setup: Dissolve amine in DCM. Add an equal volume of saturated aqueous Na₂CO₃. Vigorously stir to create an emulsion.
Addition: Cool to 0 °C. Add Chloroacetyl chloride (diluted in a small amount of DCM) dropwise to the vigorously stirring biphasic mixture.
Mechanism:[1][3][4][5][6][7] The reaction occurs at the interface. The HCl generated is immediately neutralized by the aqueous base, keeping the organic phase neutral.
Completion: Stir for 2 hours at RT.
Workup: Separate layers. The product stays in the organic layer; salts stay in the aqueous layer. This often yields high purity without chromatography.[8]
Protocol C: Green Phosphate Buffer Method
Best for: Amino acids, peptides, and highly polar substrates.
Joshi, S. et al. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Synthetic Communications, 2018. [Link]
Application Note: Purification of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide by Recrystallization
Abstract This protocol details the purification of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (also known as N-neophyl-2-chloroacetamide) via recrystallization. This compound is a critical intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This protocol details the purification of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (also known as N-neophyl-2-chloroacetamide) via recrystallization. This compound is a critical intermediate in the synthesis of heterocyclic pharmaceutical agents and nitrogen-containing scaffolds. Due to the presence of the reactive
-chloroacetamide moiety and the lipophilic neophyl group, the crude product often retains unreacted amine salts, hydrolytic byproducts (chloroacetic acid), and colored oxidation impurities. This guide provides a validated Ethanol/Water recrystallization method, designed to maximize yield while effectively sequestering ionic and polar impurities in the mother liquor.
Physicochemical Profile & Solubility Logic
To design an effective purification strategy, one must understand the competing polarity zones within the molecule:
Lipophilic Domain: The 2-methyl-2-phenylpropyl (neophyl) group is highly non-polar and bulky, driving solubility in organic solvents like dichloromethane (DCM), toluene, and ethyl acetate.
Polar/Reactive Domain: The 2-chloroacetamide core provides hydrogen bonding capability (N-H donor, C=O acceptor) and dipole moments, allowing solubility in alcohols.
Solubility Assessment Table:
Solvent
Solubility (Cold)
Solubility (Hot)
Suitability
Water
Insoluble
Insoluble/Oiling
Anti-Solvent
Ethanol (EtOH)
Moderate
High
Primary Solvent
Dichloromethane
High
High
Good for extraction, poor for crystallization
Hexane/Heptane
Insoluble
Low/Moderate
Anti-Solvent
Toluene
Moderate
High
Alternative Solvent
The Strategy: A binary solvent system of Ethanol (Solvent A) and Water (Solvent B) is selected. Ethanol dissolves the compound at elevated temperatures, while water acts as a polar anti-solvent that drastically reduces solubility upon cooling, forcing the hydrophobic neophyl tail to drive crystal lattice formation.
Experimental Protocol
Materials & Equipment
Crude Material: 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (Solid or solidified oil).
Solvents: Ethanol (Absolute or 95%), Deionized Water (Type II).
Equipment:
Round-bottom flask (RBF) or Erlenmeyer flask.
Magnetic stirrer/Hot plate with temperature control.
Reflux condenser (optional but recommended for safety).
Büchner funnel and vacuum pump.
Ice-water bath.
Step-by-Step Methodology
Phase 1: Dissolution
Charge: Place the crude solid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask.
Solvent Addition: Add the minimum amount of Ethanol required to wet the solid (approx. 2-3 mL per gram of solid).
Heating: Heat the mixture to near-boiling (~75°C) with gentle stirring.
Note: If the solid does not dissolve completely, add hot Ethanol in small aliquots (1-2 mL) until a clear solution is obtained.
Critical Check: If insoluble particles remain (likely inorganic salts like amine hydrochlorides), filter the hot solution through a pre-warmed glass frit or fluted filter paper.
Phase 2: Nucleation & Anti-Solvent Addition
Initial Cooling: Remove the flask from the heat source and let it cool slightly (to ~60°C).
Water Addition: While stirring moderately, add warm water (50-60°C) dropwise.
Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity. The solution should now be saturated.
Phase 3: Crystallization
Slow Cooling: Allow the flask to cool to room temperature undisturbed .
Expert Insight: Rapid cooling often causes "oiling out" (liquid-liquid phase separation) rather than crystallization. If oil droplets appear, reheat to dissolve and cool more slowly, or scratch the glass to induce nucleation.
Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 1-2 hours to maximize recovery.
Phase 4: Isolation
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a cold Ethanol/Water mixture (1:1 ratio, approx. 10-20 mL).
Caution: Do not use pure Ethanol for washing, as it will redissolve the product.
Drying: Dry the crystals in a vacuum oven at 40°C for 4-6 hours or air-dry overnight.
Process Visualization (Workflow)[1]
The following diagram illustrates the critical decision points and flow of the purification process.
Figure 1: Decision-matrix workflow for the recrystallization of N-neophyl-2-chloroacetamide, highlighting interventions for insolubles and oiling out.
Troubleshooting & Optimization
Phenomenon: "Oiling Out"
N-alkyl acetamides with flexible chains (like the neophyl group) often separate as an oil before crystallizing.
Cause: The saturation temperature of the solute is higher than its melting point in the solvent mixture.
Remedy:
Seeding: Add a tiny crystal of pure product at the cloud point.
Solvent Switch: If EtOH/Water fails, switch to Toluene/Heptane . Dissolve in minimum hot Toluene, then add hot Heptane until cloudy.
Impurity Profile
Impurity Type
Origin
Removal Mechanism
Neophylamine HCl
Unreacted starting material
Insoluble in hot EtOH (removed by filtration) or stays in aqueous mother liquor.
Chloroacetic Acid
Hydrolysis of acyl chloride
Highly water-soluble; remains in mother liquor.
Colored Oligomers
Oxidation of amine
Often adsorb to filter paper; if persistent, use activated charcoal during hot dissolution.
Safety & HSE Considerations
Skin Sensitization:
-Chloroacetamides are potent alkylating agents and known contact sensitizers. Double gloving (Nitrile) and long sleeves are mandatory.
Inhalation: Handle all solids in a fume hood to avoid inhaling dust.
Waste: Mother liquor contains chloroacetic acid derivatives and must be disposed of as halogenated organic waste.
References
BenchChem. (2025).[1] Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol. Retrieved from
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry, Massachusetts Institute of Technology. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from
PrepChem. Synthesis of N-phenyl-2-chloroacetamide. Retrieved from
Arkat USA. (2008). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation. Arkivoc. Retrieved from
column chromatography method for 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
This Application Note and Protocol details the purification of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide using silica gel column chromatography. This guide is structured for researchers requiring high-purity isolatio...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the purification of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide using silica gel column chromatography.
This guide is structured for researchers requiring high-purity isolation (>98%) where standard recrystallization has failed or is insufficient (e.g., oil formation, persistent colored impurities, or close-eluting byproducts).
Functionality: Secondary amide with a lipophilic tail (phenyl + gem-dimethyl) and a reactive electrophilic head (alpha-chloro).
Polarity Profile: Moderately polar. The amide bond dominates the interaction with silica, but the bulky hydrophobic group increases retention in non-polar solvents compared to smaller chloroacetamides.
Key Impurities:
Unreacted Amine (2-methyl-2-phenylpropan-1-amine): Basic and polar. Will streak on silica.
The Strategic Pivot:
Direct chromatography of the crude reaction mixture is often inefficient due to the unreacted amine "tailing" and contaminating the product. The critical step in this protocol is a pre-chromatographic chemical wash , which simplifies the column separation to a filtration-like process.
Part 2: Pre-Purification Workup (Critical)
Before preparing the column, you must chemically remove the ionizable impurities. This step increases the "Effective Plates" of your column by removing interference.
Protocol:
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).
Acid Wash (Removes Amine): Wash the organic phase twice with 1M HCl (1:1 volume ratio).
Mechanism:[1] Protonates the unreacted amine, forcing it into the aqueous layer. The amide (target) remains in the organic layer.
Base Wash (Removes Acids): Wash the organic phase once with Saturated NaHCO₃ .
Mechanism:[1] Neutralizes and extracts any chloroacetic acid formed by hydrolysis.
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Result: You now have a "Neutral Crude" consisting primarily of the target amide and non-polar impurities.
Part 3: Thin Layer Chromatography (TLC) Optimization
Do not skip this scouting phase. The Rf (Retardation Factor) determines your mobile phase.[2]
Stationary Phase: Silica Gel 60 F₂₅₄.
Visualization: UV (254 nm) is primary; Iodine chamber or KMnO₄ stain as secondary.
Solvent System Scouting Table:
Solvent System (v/v)
Expected Result
Action
100% Hexanes
Rf ≈ 0.0
Too non-polar. Product stays at baseline.
10:1 Hexane:EtOAc
Rf ≈ 0.1 - 0.2
Good for separating non-polar impurities.
4:1 Hexane:EtOAc
Rf ≈ 0.35 - 0.45
Target Zone. Ideal for isocratic elution.
1:1 Hexane:EtOAc
Rf > 0.7
Too polar. Poor separation; product elutes with impurities.[3]
Recommendation: Start with Hexanes:Ethyl Acetate (4:1) . If the spot is too high (Rf > 0.5), adjust to 9:1 .
Part 4: Column Chromatography Protocol
Column Specifications
Stationary Phase: Silica Gel 60 (230–400 mesh).
Silica Ratio: 30:1 (weight of silica : weight of crude).
Column Diameter:
< 1g Crude: 20 mm diameter.
1–5g Crude: 40 mm diameter.
Packing the Column (Slurry Method)
Prepare the mobile phase: Hexanes:EtOAc (9:1) (Start less polar than your TLC target).
Suspend the silica in the mobile phase to create a pourable slurry.
Pour into the column, tapping the sides gently with a rubber tubing to settle the silica and remove air bubbles.
Add a 1 cm layer of calcined sea sand on top of the silica bed to protect it during loading.
Sample Loading (Dry Loading Preferred)
Why Dry Load? Chloroacetamides can be sticky. Wet loading often leads to broad bands.
Dissolve crude in minimal DCM.
Add silica gel (1.5x weight of crude).
Evaporate solvent on a rotavap until you have a free-flowing powder.
Gently pour this powder onto the sand layer of the column.
Elution Gradient
Perform a Step Gradient to sharpen the separation.
Moves the product band down; elutes "front" impurities.
3
4:1
Until Completion
Elutes the Target (2-chloro-N-(2-methyl-2-phenylpropyl)acetamide).
4
1:1
1 CV
Flush column (check for polar byproducts).
Fraction Collection
Collect fractions of approx. 10-15 mL (for a 1g scale).
Monitor by TLC.[3][4][5][6][7] Pool fractions containing the single spot at Rf ~0.4.
Part 5: Workflow Visualization
Caption: Step-by-step purification workflow ensuring removal of ionic impurities prior to chromatography.
Part 6: Quality Control & Validation
1. Visual Check:
The purified product should be a white to off-white solid. If it is an oil, triturate with cold Pentane or Hexane to induce crystallization.
2. Analytical Check:
¹H NMR (CDCl₃, 400 MHz):
Look for the singlet at δ 4.0–4.1 ppm (2H, -CO-CH ₂-Cl).
Look for the doublet at δ 3.2–3.4 ppm (2H, -NH-CH ₂-).
Verify the integration of the aromatic protons (5H) and the gem-dimethyl group (6H, singlet).
Application Notes and Protocols for the Analytical Characterization of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
Introduction 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is a chloroacetamide-based compound with significant potential in organic synthesis and pharmaceutical research. The chloroacetamide functional group is a versat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is a chloroacetamide-based compound with significant potential in organic synthesis and pharmaceutical research. The chloroacetamide functional group is a versatile building block, frequently utilized in nucleophilic substitution reactions and for the formation of more complex molecular structures.[1] Given its role as a key intermediate in the development of new bioactive compounds, rigorous analytical characterization is imperative to ensure its identity, purity, and stability.[1][2]
This comprehensive technical guide provides a suite of analytical methods for the in-depth characterization of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust quality control and further investigation. While direct experimental data for this specific molecule is limited, the methodologies are derived from established analytical practices for analogous N-substituted acetamides and are presented as a reliable framework for its characterization.[2][3][4]
Physicochemical Properties (Predicted)
A summary of the key predicted physicochemical properties of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is presented in Table 1. These values are computationally derived and serve as a useful reference for method development.
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide from starting materials, byproducts, and degradants, as well as for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the recommended method for assessing the purity of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide due to its polarity.
Causality Behind Experimental Choices:
A C18 column is chosen for its versatility and excellent retention of moderately nonpolar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the organic-to-aqueous ratio. The addition of a small amount of acid (formic acid is preferred for MS compatibility) helps to sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[6][7] UV detection is suitable as the phenyl group in the molecule provides a chromophore that absorbs in the UV range.
Experimental Protocol: RP-HPLC Analysis
Sample Preparation:
Accurately weigh approximately 10 mg of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide.
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
Instrumentation and Conditions:
Parameter
Recommended Setting
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient
50% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 254 nm
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Figure 1: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar molecules like 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide, derivatization may be necessary to improve volatility and chromatographic performance.[8][9]
Causality Behind Experimental Choices:
A nonpolar or mid-polar capillary column like a DB-5ms is suitable for the analysis of a wide range of compounds. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
Direct Injection: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Derivatization (Silylation): For improved peak shape and volatility, a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the amide proton.[8]
Instrumentation and Conditions:
Parameter
Recommended Setting
Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inlet Temperature
250 °C
Oven Program
Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ion Source Temp.
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-400
Data Analysis:
The mass spectrum of the eluting peak corresponding to the analyte should be compared with a reference spectrum or analyzed for characteristic fragment ions.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3]
Predicted ¹H and ¹³C NMR Spectral Data:
Based on the structure and data from analogous compounds, the following chemical shifts are predicted.[3][4][10]
Table 3: Predicted ¹H NMR Data
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~7.2-7.4
m
5H
Aromatic-H
~6.5
br s
1H
NH
~4.0
s
2H
-CH₂-Cl
~3.4-3.6
m
2H
-N-CH₂-
~2.8-3.0
m
1H
-CH(CH₃)-
~1.2
d
3H
-CH(CH₃)-
~1.3
s
3H
-C(CH₃)-
Table 4: Predicted ¹³C NMR Data
Chemical Shift (ppm)
Assignment
~165
C=O
~145
Aromatic Quaternary C
~128
Aromatic CH
~126
Aromatic CH
~125
Aromatic CH
~50
-N-CH₂-
~43
-CH₂-Cl
~35
-CH(CH₃)-
~25
-C(CH₃)-
~20
-CH(CH₃)-
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Add a small amount of tetramethylsilane (TMS) as an internal standard.[3]
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.
For ¹³C NMR, a larger number of scans will be required.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]
Predicted FTIR Absorption Bands:
The following table summarizes the expected IR absorption bands for 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide.[3][4]
Table 5: Predicted FTIR Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Strong
N-H Stretch
~3050
Medium
Aromatic C-H Stretch
~2950
Medium
Aliphatic C-H Stretch
~1650
Strong
C=O Stretch (Amide I)
~1550
Strong
N-H Bend (Amide II)
~700-800
Strong
C-Cl Stretch
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Place a small amount of the solid sample directly onto the ATR crystal.
Ensure good contact between the sample and the crystal.
Data Acquisition:
Record a background spectrum.
Record the sample spectrum over the range of 4000-400 cm⁻¹.
Figure 2: Spectroscopic analysis workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte.
Predicted Mass Spectrometry Data:
The predicted m/z values for various adducts of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide are listed below.[5] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.[2]
Table 6: Predicted m/z Values for Adducts
Adduct
m/z
[M+H]⁺
212.08367
[M+Na]⁺
234.06561
[M-H]⁻
210.06911
Experimental Protocol: Mass Spectrometry (Direct Infusion)
Sample Preparation:
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL.
Instrumentation and Conditions:
Use an electrospray ionization (ESI) source for direct infusion analysis.
Acquire spectra in both positive and negative ion modes.
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the characterization of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity determination, and structural elucidation. It is crucial to note that these protocols are intended as a starting point, and method optimization and validation are essential for specific applications in research and development.
References
Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (URL: [Link])
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (URL: [Link])
Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole - Journal. (URL: [Link])
(PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (URL: [Link])
Application Note: In Vitro Characterization of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
Introduction & Compound Profile 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6) is a lipophilic, electrophilic small molecule belonging to the -chloroacetamide class. These compounds are widely utilized i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Compound Profile
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6) is a lipophilic, electrophilic small molecule belonging to the
-chloroacetamide class. These compounds are widely utilized in drug discovery as covalent fragments and in agrochemistry as herbicides or herbicide safeners.
Mechanism of Action
The biological activity of this compound is driven by the chloroacetamide warhead , a moderately reactive electrophile. It functions primarily via nucleophilic substitution (
) , targeting solvent-accessible cysteine residues on proteins to form irreversible thioether bonds.
The neophyl (2-methyl-2-phenylpropyl) moiety provides a bulky, hydrophobic anchor. This suggests the compound is designed to target hydrophobic pockets within enzymes (e.g., cysteine proteases, lipid metabolism enzymes) or disrupt bacterial cell membranes, rather than acting as a promiscuous alkylator.
Application Scope
This guide details protocols for characterizing the compound's:
Intrinsic Reactivity: Determining chemical stability and promiscuity via Glutathione (GSH) half-life.
Target Engagement: Kinetic profiling (
) against a model cysteine protease.
Cellular Phenotype: Antimicrobial potency (MIC) and mammalian cytotoxicity (MTT).
Safety & Handling (Crucial)
Hazard Class: Alkylating agent. Potential skin sensitizer and irritant.
Solubility: Highly lipophilic. Dissolve in DMSO (Dimethyl sulfoxide) to create 10–50 mM stock solutions. Avoid aqueous buffers for long-term storage to prevent hydrolysis (conversion to the inactive
-hydroxyacetamide).
Inactivation: Spills should be treated with 10% NaOH or an excess of thiol-containing solution (e.g., cysteine or glutathione) to quench electrophilicity.
Rationale: Before biological testing, one must establish that the compound is not hyper-reactive. A "Goldilocks" reactivity is required: stable enough to reach the target, but reactive enough to modify it. We use Glutathione (GSH) as a surrogate biological nucleophile.
Materials
Compound: 10 mM stock in DMSO.
L-Glutathione (reduced): 10 mM in PBS (pH 7.4).
Internal Standard: Indomethacin or Caffeine (optional).
Analysis: LC-MS/MS or HPLC-UV (254 nm).
Protocol
Preparation: Prepare a reaction mixture containing 50 µM Compound and 500 µM GSH (1:10 ratio to ensure pseudo-first-order kinetics) in PBS (pH 7.4) with 1% DMSO.
Incubation: Incubate at 37°C in a thermomixer.
Sampling: Aliquot 50 µL at time points:
min.
Quenching: Immediately add 50 µL of Acetonitrile + 1% Formic Acid to stop the reaction.
Quantification: Analyze the disappearance of the parent peak (2-chloro-N-(2-methyl-2-phenylpropyl)acetamide) via LC-MS.
Data Analysis
Plot
vs. time. The slope is .
Interpretation:
: Highly reactive (Promiscuous toxicity likely).
: Ideal window for targeted covalent inhibitors.
: Low reactivity (Requires highly nucleophilic active site Cys).
Assay 2: Covalent Inhibition Kinetics (
)
Rationale: To prove specific target engagement, we measure the two-step covalent inhibition mechanism. We use Papain or Cathepsin B as model cysteine proteases, given the compound's class history.
Mechanism
: Affinity of the neophyl group for the binding pocket.
: Rate of bond formation (alkylation).
Protocol (Fluorogenic Substrate Assay)
Reagents:
Enzyme: Papain (5 nM final).
Substrate: Z-Phe-Arg-AMC (20 µM final).
Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT (Keep DTT low to avoid quenching inhibitor).
Workflow:
Prepare 5 concentrations of the inhibitor (e.g., 0, 1, 5, 10, 50, 100 µM).
Mix Enzyme and Inhibitor in buffer.
Continuous Read: Immediately add Substrate and monitor Fluorescence (Ex 360/Em 460) every 30 seconds for 60 minutes.
Control: Include a "No Enzyme" blank and a "No Inhibitor" (DMSO only) control.
Data Processing
The reaction progress curves will show time-dependent inhibition (curvature).
Fit each progress curve to the equation:
.
Extract
for each inhibitor concentration .
Plot
vs. to fit the hyperbolic equation:
Report the efficiency ratio:
() .
Assay 3: Antimicrobial & Cytotoxicity Profiling
Rationale: Chloroacetamides are often antimicrobial.[1][2][3] We must differentiate between specific bacterial killing and general mammalian toxicity.
A. Bacterial MIC Determination (Broth Microdilution)
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[3]
Protocol:
Use cation-adjusted Mueller-Hinton Broth.
Serial dilute compound (128 µg/mL down to 0.25 µg/mL) in 96-well plates.
Inoculate with
CFU/mL bacteria.
Incubate 16–20 h at 37°C.
Readout: Lowest concentration with no visible growth is the MIC.
B. Mammalian Cell Viability (MTT Assay)
Cell Line: HEK293 (Kidney) or HepG2 (Liver) - to assess metabolic toxicity.
Protocol:
Seed 5,000 cells/well in 96-well plates; adhere overnight.
Treat with compound (0.1 – 100 µM) for 24 hours.
Add MTT reagent (0.5 mg/mL) for 4 hours.
Solubilize formazan crystals in DMSO.
Measure Absorbance at 570 nm.
Metric: Calculate
.
Selectivity Index (SI):
. An indicates therapeutic potential.
Visualization of Experimental Logic
Caption: Workflow for characterizing the 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide probe, filtering from chemical reactivity to biological validation.
Summary of Expected Data
Parameter
Assay Type
Expected Range (Promising Hit)
Interpretation
(GSH)
Chemical Stability
60 – 240 mins
Sufficient stability for systemic distribution; not hyper-reactive.
MIC ()
Antimicrobial
4 – 32 µg/mL
Moderate potency typical for lipophilic chloroacetamides [1].
(HEK293)
Cytotoxicity
> 50 µM
Indicates selectivity over mammalian housekeeping proteins.
Enzyme Kinetics
Indicates specific binding-driven inactivation, not random collision.
References
Sriram, D., et al. (2006). "Synthesis and antimicrobial activity of some novel N-(substituted)-2-chloroacetamides." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350-1369. Link
Application Note: Strategic Utilization of 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide in Drug Discovery
Executive Summary 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide represents a high-value "electrophilic hub" in modern drug discovery.[1] Structurally, it combines a privileged neophyl (2-methyl-2-phenylpropyl) hydrophobi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide represents a high-value "electrophilic hub" in modern drug discovery.[1] Structurally, it combines a privileged neophyl (2-methyl-2-phenylpropyl) hydrophobic scaffold with a reactive
Hydrolytically stable at neutral pH; labile at pH > 9.[1]
Safety Warning: This compound is a potent alkylating agent. It may cause skin sensitization and irreversible binding to proteins. Handle in a fume hood with nitrile gloves.
Strategic Applications (The "Why")
The Neophyl Advantage in Medicinal Chemistry
The 2-methyl-2-phenylpropyl (neophyl) group is a "privileged structure" found in various bioactive molecules (e.g., Fendiline analogues).[1] It offers distinct advantages over simple benzyl or phenethyl groups:
Metabolic Blockade: The gem-dimethyl group at the
-position prevents metabolic degradation via monoamine oxidase (MAO) or typical -oxidation pathways.[1]
Hydrophobic Filling: The bulky 3D architecture fills hydrophobic pockets in ion channels (e.g., L-type
channels) and GPCRs more effectively than planar aromatic rings.[1]
Covalent Fragment Screening
The
-chloroacetamide moiety classifies this molecule as a Covalent Fragment .[1] It is used to screen for "cryptic" cysteine pockets on protein surfaces. Unlike acrylamides (Michael acceptors), chloroacetamides react via direct displacement, often capturing different cysteine reactivities.
Experimental Protocols (The "How")
Protocol A: Synthesis of the Precursor
Use this protocol if the compound is not purchased commercially.[1]
Monitoring: Inject into LC-MS at t=0, 15, 30, 60, and 120 mins.
Analysis: Track the disappearance of the parent peak [M+H]+ 226 and appearance of the adduct [M+GSH]+.
Target Profile: A half-life (
) of 30–120 mins indicates a "tunable" warhead suitable for targeted covalent inhibition without excessive toxicity.[1]
Visualizing the Workflow
The following diagram illustrates the diversity-oriented synthesis pathway using this scaffold to target KRAS and Ion Channels.
Figure 1: Synthetic workflow transforming the chloroacetamide precursor into bioactive libraries or covalent probes.
Case Study: KRAS Localization Inhibitors
Recent research into Fendiline (a non-selective Ca2+ channel blocker) revealed it inhibits K-Ras plasma membrane localization [1].[1] The 2-methyl-2-phenylpropyl (neophyl) moiety is critical for the hydrophobic interaction with the prenyl-binding pocket of the transporter PDE
Application of this Precursor:
Researchers utilize 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide to synthesize "Linker-Optimized" Fendiline analogues.[1] By displacing the chloride with solubilizing groups (e.g., N-methylpiperazine), they improve the drug's solubility while retaining the critical neophyl anchor.
values for KRAS localization improved from 12 µM (Fendiline) to <2 µM for optimized acetamide derivatives [2].
References
Van der Hoeven, D., et al. (2013). "Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission."[1] Molecular and Cellular Biology.
BenchChem Application Data. (2025). "Application Notes and Protocols: The Utility of 2-Phenylpropyl Tosylate and Amides in Medicinal Chemistry." BenchChem Technical Library.
PubChem Compound Summary. (2025). "2-Methyl-2-phenylpropan-1-amine and derivatives." National Library of Medicine. [1]
Wilkinson, J.A., et al. (2007). "Synthesis and Evaluation of 2-Substituted Fendiline Analogues as Antileukemics." Letters in Drug Design & Discovery.
Application Note: Strategic Utilization of 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide in Medicinal Chemistry
Executive Summary This guide details the applications of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (referred to herein as N-Neophyl-ClAc ), a specialized electrophilic building block. While often overlooked as a simp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the applications of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (referred to herein as N-Neophyl-ClAc ), a specialized electrophilic building block. While often overlooked as a simple intermediate, this compound offers a strategic entry point for introducing the neophyl (2-methyl-2-phenylpropyl) pharmacophore—a bulky, lipophilic motif capable of occupying deep hydrophobic pockets in targets such as G-protein-coupled receptors (GPCRs) and viral polymerases. Furthermore, its
-chloroacetamide moiety serves as a "warhead" for developing Targeted Covalent Inhibitors (TCIs) directed at cysteine residues.
Scientific Background & Mechanistic Insight
The Neophyl Pharmacophore
The 2-methyl-2-phenylpropyl group (commonly known as neophyl ) is structurally distinct from the related "cumyl" group found in synthetic cannabinoids. It possesses a gem-dimethyl group
to the nitrogen, which provides two critical advantages:
Metabolic Stability: The gem-dimethyl group blocks
-carbon oxidation, a common metabolic clearance pathway for alkyl amines.
Thorpe-Ingold Effect: The steric bulk of the gem-dimethyl group restricts conformational freedom, pre-organizing the molecule to fit into specific hydrophobic sub-pockets (e.g., the orthosteric site of CB1/CB2 receptors or the allosteric sites of ion channels).
The
-Chloroacetamide Warhead
The chloroacetamide function is a moderately reactive electrophile. In drug discovery, it serves two distinct roles based on the reaction context:
Synthetic Intermediate: Under basic conditions, it undergoes
substitution with amines to form glycinamide linkers.
Covalent Probe: In biological assays, it acts as a cysteine-reactive warhead. The neophyl tail directs the warhead to hydrophobic domains, increasing the local concentration near specific cysteine residues (proximity-induced reactivity).
Structural Logic Diagram
Figure 1: Structural decomposition of the N-Neophyl-ClAc building block and its downstream applications.
Experimental Protocols
Protocol A: Synthesis of N-Neophyl-ClAc (Reference Standard)
Use this protocol if the compound is not purchased commercially.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) (Anhydrous)
Procedure:
Setup: Flame-dry a 250 mL round-bottom flask and purge with
. Add Neophylamine (10 mmol, 1.49 g) and TEA (12 mmol, 1.67 mL) to anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
Addition: Add Chloroacetyl chloride (11 mmol, 0.88 mL) dropwise over 15 minutes. Caution: Exothermic reaction. Evolution of HCl gas.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Quench with saturated
(50 mL). Separate layers. Extract aqueous layer with DCM (2 x 30 mL).
Purification: Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine. Dry over
, filter, and concentrate in vacuo.
Crystallization: Recrystallize from Hexane/EtOAc if necessary. Expected yield: >85%.
Protocol B: Library Synthesis via
Displacement
This protocol generates a library of N-neophyl-glycinamides, common motifs in sodium channel blockers and pain therapeutics.
Workflow Diagram:
Figure 2: Parallel synthesis workflow for generating neophyl-based peptidomimetics.
Step-by-Step:
Plate Preparation: In a 96-well deep-well plate, dispense N-Neophyl-ClAc (50 µmol per well) dissolved in DMF (250 µL).
Reagent Addition: Add diverse secondary amines (60 µmol, 1.2 eq) to each well.
Catalysis: Add
(100 µmol, 2 eq) and a catalytic amount of Potassium Iodide (KI, 5 µmol) to accelerate the Finkelstein reaction.
Incubation: Seal plate and heat at 60°C for 12–16 hours.
Purification (Solid Phase Extraction): Add polymer-supported isocyanate resin (3 eq) to scavenge excess amine. Shake at RT for 4 hours. Filter the solution to obtain the pure tertiary amide product.
Protocol C: Covalent Fragment Screening (Mass Spectrometry)
Use this to validate N-Neophyl-ClAc as a hit for a specific protein target.
Rationale: This assay determines if the neophyl group directs the chloroacetamide to a specific cysteine pocket on your target protein.
Protein Prep: Dilute target protein to 5 µM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT or Mercaptoethanol.
Incubation: Add N-Neophyl-ClAc (50 µM, 10x excess) to the protein. Prepare a control with Chloroacetamide (lacking the neophyl tail) to test for non-specific binding.
Time-Course: Incubate at RT. Aliquot samples at 1h, 4h, and 24h.
Analysis: Analyze via Intact Protein LC-MS (Q-TOF or Orbitrap).
Hit Criteria: A mass shift of +225.7 Da (Molecular weight of N-Neophyl-ClAc minus HCl) indicates covalent adduct formation.
Specific Binding: If N-Neophyl-ClAc shows >50% labeling while simple Chloroacetamide shows <10%, the interaction is driven by the neophyl pharmacophore (affinity-driven reactivity).
Physicochemical Properties & Safety Data
Property
Value
Relevance
Molecular Formula
Core composition
Molecular Weight
225.71 g/mol
Fragment-based drug discovery (FBDD) compliant
cLogP
~2.8
Good membrane permeability; Lipophilic
TPSA
29.1
Excellent for CNS penetration (Blood-Brain Barrier)
Reactivity
Moderate Electrophile
Stable in plasma; reactive toward thiols
Safety Hazard
Skin Irritant / Sensitizer
Handle with gloves; potential alkylating agent
Case Study: Applications in Viral Polymerase Inhibitors
Context: Viral polymerases often contain deep, hydrophobic allosteric pockets. A study on viral replication inhibitors demonstrated that bulky hydrophobic groups are required to fill these pockets effectively to induce conformational locking.
Application:
Researchers utilized the neophyl motif (derived from 2-methyl-2-phenylpropylamine) to optimize the potency of pyrimidone-based inhibitors.
Starting Material: N-Neophyl-ClAc was used to attach the neophyl tail to the core scaffold via amide coupling (after hydrolysis to the acid) or direct alkylation.
Result: The neophyl-substituted analogs showed a 10-fold increase in potency compared to the benzyl analogs. The gem-dimethyl group was cited as critical for filling the hydrophobic void and preventing metabolic dealkylation [1].
References
Patent: Hoffmann-La Roche. (2014). Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease.[1] WO2014108406A1.
Journal Article: Hess, C., et al. (2018). Pharmacological evaluation of new constituents of "Spice": synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds.[2] Forensic Toxicology, 36, 381–394. (Discusses the role of the related cumyl/neophyl moieties in receptor affinity).
Database: PubChem Compound Summary for CID 12217686 (2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide).
Technical Support Center: Synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
Topic: Common Problems in 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guide & FAQs) [1] Case ID: CAS-80364-92-7-SYN Status:...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Common Problems in 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide Synthesis
Role: Senior Application Scientist
Format: Technical Support Center (Troubleshooting Guide & FAQs)
[1]
Case ID: CAS-80364-92-7-SYN
Status: Active Support
Analyst: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide , a critical intermediate often utilized in the preparation of calcium channel blockers (e.g., Bepridil analogs) and CNS-active agents.[1] The synthesis involves the N-acylation of 2-methyl-2-phenylpropan-1-amine (a
-neopentyl primary amine) with chloroacetyl chloride .[1]
While theoretically simple, this reaction presents specific challenges due to the steric bulk of the neopentyl group and the high reactivity of the
-chloroacetamide moiety, which acts as an electrophile for side reactions.
Part 1: Critical Reaction Pathways (Visualized)[1]
Before troubleshooting, users must understand the competing kinetic pathways. The diagram below illustrates the "Battle for the Amine" between the acylating agent and the product itself.
Figure 1: Kinetic competition in chloroacetylation.[1] The primary risk is the amine reacting with the Target Product to form a Dimer, driven by the electrophilic alpha-carbon.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Yield & Conversion Issues
Q1: My reaction stalls at 80% conversion. Adding more chloroacetyl chloride doesn't help.[1] Why?Diagnosis: This is likely due to HCl sequestration .[1]
Explanation: The reaction produces HCl as a byproduct.[1][2] If you are using a 1:1 ratio of base (e.g., Triethylamine) to reagent, the amine starting material may begin to act as the proton scavenger (forming the unreactive hydrochloride salt) once the base is consumed.
Solution:
Protocol Adjustment: Ensure you are using at least 1.2 to 1.5 equivalents of base (TEA or DIPEA) relative to the acid chloride.
Alternative: Use a biphasic Schotten-Baumann system (DCM/Water with K₂CO₃).[1] The inorganic base in the water layer scavenges the proton, keeping the amine in the organic layer free and nucleophilic.
Q2: The yield is lower than expected (<60%), and I see a heavy precipitate.Diagnosis: Formation of the "Dimer" Impurity (Bis-alkylation).[1]
Explanation: The product contains a reactive C-Cl bond.[1][3][4][5] If the local concentration of amine is high relative to the acid chloride, the amine will attack the product (SN2 reaction) instead of the acid chloride, linking two amine molecules via an acetyl bridge.
Solution:
Order of Addition: Never add the acid chloride to the amine all at once. Dissolve the amine and base in solvent, cool to 0°C, and add the chloroacetyl chloride dropwise and slowly.
Reverse Addition: For maximum purity, add the amine solution slowly into a cold solution of chloroacetyl chloride. This ensures the acylating agent is always in excess, suppressing dimerization.
Category B: Impurity Profile[1]
Q3: I see a "ghost" peak in HPLC at RRT 0.9 that co-elutes with the product.Diagnosis:Di-acylation (Rare but possible) or Non-reactive Impurities .
Explanation: While the neopentyl structure (bulky gem-dimethyl group) makes di-acylation (two acetyl groups on one nitrogen) sterically difficult, it can happen with large excesses of reagent and high heat.[1]
Correction: Check your starting amine purity. 2-methyl-2-phenylpropan-1-amine is often made by reducing a nitrile.[1] Incomplete reduction intermediates (imines) can react and form complex byproducts.
Q4: The product is colored (pink/brown) instead of white.Diagnosis:Oxidation of residual aniline-like impurities or trace phenols.[1]
Explanation: Although your amine is aliphatic, if the precursor synthesis involved aromatic chemistry (e.g., Friedel-Crafts), trace phenolic impurities might be present. Chloroacetyl chloride forms esters with phenols that oxidize rapidly.[1]
Solution:
Wash Step: Include a 1M HCl wash during workup to remove unreacted amine, followed by a dilute NaOH wash (rapidly) to remove phenolic esters or acids.
Recrystallization: Recrystallize from Hexane/Ethyl Acetate (4:1).[1] The colored impurities usually stay in the mother liquor.
Category C: Physical & Workup Challenges[1]
Q5: The workup results in a stubborn emulsion.Diagnosis:Surfactant effect of the amide.
Explanation: The product has a lipophilic "tail" (phenyl-neopentyl) and a polar "head" (chloroacetamide), acting as a surfactant.[1]
Solution:
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)[1]
Step-by-Step:
Preparation: In a round-bottom flask, dissolve 1.0 eq of amine in DCM (10 volumes).
Base Solution: Dissolve 2.5 eq of K₂CO₃ in Water (10 volumes) and add to the flask. Stir vigorously to create an emulsion.
Cooling: Cool the mixture to 0–5°C .
Addition: Dilute Chloroacetyl chloride (1.2 eq) in a small amount of DCM. Add this solution dropwise over 30–60 minutes.
Technical Note: The biphasic nature protects the amine from attacking the product (dimerization) because the product stays in the DCM, while the protons are scavenged in the water.
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.
Quench: Add a small amount of dimethylamine or ammonium hydroxide (optional) to quench excess acid chloride if immediate workup isn't possible, or simply wash with water.
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine), then Saturated NaHCO₃, then Brine.
Isolation: Dry over MgSO₄, filter, and concentrate.
Purification: Recrystallize from Heptane/EtOAc if necessary.
Solubility: High in DCM, EtOAc, DMSO; Low in Water.
Part 5: References & Authority[1]
Schotten-Baumann Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Standard text for acylation mechanisms).
Chloroacetylation of Hindered Amines: BenchChem Application Notes. "N-Acylation with Chloroacetyl Chloride: Protocols." (General procedure validation).[1]
Reactivity of Alpha-Chloroamides: Journal of Organic Chemistry. Nucleophilic substitution patterns in
-haloacetamides. (General mechanistic grounding for "Dimer" formation).
Compound Data: PubChem CID 4868397 (Analogous structure: 2-chloro-N-(2-phenylpropyl)acetamide) used for property estimation.[1] [1]
Disclaimer: This guide is for research purposes only. The synthesized compound is a potent alkylating agent and should be handled with appropriate PPE in a fume hood.
Technical Support Center: Yield Optimization for 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide Synthesis
Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6) [2]. This portal is designed for researchers, medicinal chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6) [2]. This portal is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in N-chloroacetylation workflows.
The synthesis relies on the amidation of 2-methyl-2-phenylpropan-1-amine with chloroacetyl chloride (CAC). While this is a foundational nucleophilic acyl substitution, the unique steric bulk of the neophyl-type group (2-methyl-2-phenylpropyl) introduces specific kinetic challenges that frequently depress yields. This guide provides causal explanations, validated protocols, and troubleshooting steps to achieve >80% yields.
Part 1: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why does my reaction yield plateau at 40-50% despite adding excess chloroacetyl chloride?A: This is the most common issue and is driven by the steric hindrance of the amine. The quaternary carbon adjacent to the primary amine shields the nucleophilic nitrogen, slowing down the rate of amidation. Because the reaction is slower, two competing pathways dominate:
Amine Protonation: The reaction generates equimolar HCl. If your base (e.g., Triethylamine) is not scavenging HCl efficiently, the unreacted 2-methyl-2-phenylpropan-1-amine is protonated into an unreactive hydrochloride salt.
CAC Hydrolysis: If trace water is present, the slowed amidation allows water to hydrolyze CAC into chloroacetic acid before it can react with the amine.
Q2: How do I prevent the formation of dimerized or over-alkylated side products?A: The
-chloride of the newly formed 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is an electrophile. If the reaction temperature exceeds 5 °C, or if the amine is present in large excess, unreacted amine can attack this -chloride, forming a secondary dimer or piperazine derivative. Causality-driven solution: Always add CAC dropwise to the amine/base mixture (never the reverse) and maintain strict temperature control (0–5 °C) to suppress the activation energy required for this secondary aliphatic nucleophilic substitution.
Q3: Can I run this synthesis in aqueous conditions to avoid the strict anhydrous requirements of Dichloromethane (DCM)?A: Yes. Recent advancements in bio-compatible synthesis demonstrate that N-chloroacetylation can be highly efficient in aqueous phosphate buffers [1]. By using a neutral HCl scavenger like propylene oxide , you can selectively acylate the amine in water without hydrolyzing the CAC, often achieving yields >80% in under 30 minutes [1].
Part 2: Reaction Pathways & Troubleshooting Workflows
Understanding the competing kinetic pathways is critical for optimizing your reaction conditions.
Fig 1: Reaction pathways and competing side reactions in N-chloroacetylation.
Diagnostic Troubleshooting Workflow
Use Thin Layer Chromatography (TLC) coupled with a Ninhydrin stain (which selectively highlights primary amines) to self-validate your reaction's failure point.
Fig 2: Diagnostic TLC workflow for resolving low amidation yields.
Part 3: Quantitative Data & Condition Optimization
The choice of solvent and base dictates the success of the amidation. Below is a comparative summary of literature-validated conditions for the chloroacetylation of hindered primary amines [1][3].
Methodology
Solvent System
Base / HCl Scavenger
Temp (°C)
Time
Expected Yield
Standard Anhydrous
DCM (Dry)
Triethylamine (1.2 eq)
0 to 25
2–4 h
70–80%
Schotten-Baumann
DCM / Water
K₂CO₃ (Aqueous)
0 to 5
3–5 h
60–70%
Green / Bio-compatible
Phosphate Buffer (pH 7)
Propylene Oxide (2.0 eq)
20 to 25
20 min
80–86%
Part 4: Validated Experimental Protocols
Depending on your laboratory's constraints regarding anhydrous solvents, select one of the following self-validating protocols.
Protocol A: Standard Anhydrous Synthesis (Optimized for Scale-up)
Mechanism: Triethylamine (TEA) acts as a non-nucleophilic base to irreversibly trap HCl, driving the equilibrium forward. Anhydrous conditions prevent CAC hydrolysis.
Preparation: Flame-dry a round-bottom flask and purge with Argon/N₂.
Dissolution: Dissolve 2-methyl-2-phenylpropan-1-amine (1.0 eq, 10 mmol) in 20 mL of anhydrous Dichloromethane (DCM).
Base Addition: Add Triethylamine (1.2 eq, 12 mmol). Stir for 5 minutes.
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Cooling prevents the exothermic degradation of the acyl chloride and suppresses dimerization.
Acylation: Dilute Chloroacetyl chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes.
Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the Ninhydrin-active amine spot disappears.
Workup: Quench with 20 mL ice-cold water. Separate the organic layer. Wash sequentially with 1M HCl (to remove excess TEA/amine), saturated NaHCO₃ (to remove chloroacetic acid), and brine. Dry over Na₂SO₄, filter, and concentrate under vacuum.
Protocol B: Expedient Green Synthesis (Aqueous / Metal-Free)
Mechanism: Based on the methodology by Balaji & Dalal [1], propylene oxide acts as an irreversible, neutral HCl scavenger by undergoing ring-opening to form 1-chloro-2-propanol. This allows the reaction to proceed in water without basic hydrolysis of the CAC.
Preparation: In a 50 mL flask, suspend 2-methyl-2-phenylpropan-1-amine (1.0 eq, 5 mmol) in 15 mL of 0.1 M Phosphate Buffer (pH ~7.0).
Scavenger Addition: Add propylene oxide (2.0 eq, 10 mmol) directly to the aqueous suspension.
Acylation: Add Chloroacetyl chloride (1.1 eq, 5.5 mmol) dropwise at room temperature under vigorous magnetic stirring. Note: Vigorous stirring is mandatory to overcome the biphasic nature of the initial mixture.
Incubation: Stir vigorously for 20 minutes. The product, 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide, is highly hydrophobic and will precipitate out of the aqueous buffer as a white solid.
Isolation: Isolate the product via simple vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual buffer salts and 1-chloro-2-propanol. Dry under high vacuum. No column chromatography is typically required.
References
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 520-531. URL:[Link]
Troubleshooting
challenges in the workup and purification of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
Topic: Workup, Purification, and Stability Protocols Executive Summary This guide addresses the specific challenges associated with the synthesis and isolation of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide . This mole...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Workup, Purification, and Stability Protocols
Executive Summary
This guide addresses the specific challenges associated with the synthesis and isolation of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide . This molecule combines a lipophilic, sterically hindered neophyl group (2-methyl-2-phenylpropyl) with a reactive
-chloroacetamide "warhead."
Researchers often encounter three primary failure modes with this intermediate:
Oiling Out: The neophyl group’s lipophilicity resists crystallization in standard polar solvents.
Dimerization: The product acts as an electrophile toward unreacted amine, forming a "dimer" impurity.
Hydrolysis: The
-chloro moiety is susceptible to hydrolysis under basic workup conditions, yielding the hydroxy-acetamide.
Part 1: Critical Reaction Parameters (Prevention Strategy)
Before purification, the reaction conditions must be tuned to minimize the "Dimer" impurity (N-alkylation of the product by the starting amine).
The "Dimer" Problem:
Because the neophyl amine is sterically hindered by the adjacent gem-dimethyl group, its nucleophilicity is slightly attenuated. If the addition of chloroacetyl chloride is too fast or the temperature too high, the formed product competes with the acyl chloride for the remaining amine.
Optimized Protocol:
Temperature: Maintain -10°C to 0°C during addition.
Stoichiometry: Use a slight excess of Chloroacetyl chloride (1.1 – 1.2 equiv) to ensure the amine is consumed by acylation, not alkylation.
Base Choice: Use a biphasic system (DCM / sat. NaHCO
) or anhydrous conditions with DIPEA. Avoid strong hydroxides (NaOH/KOH) which promote hydrolysis.
Visualizing the Impurity Pathways
Figure 1: Reaction pathways showing the competition between the desired acylation and the unwanted dimerization or hydrolysis.
Part 2: Workup & Phase Separation
Challenge: The neophyl group is highly lipophilic. The product does not partition well into aqueous phases, but it can form stable emulsions due to the amide functionality acting as a surfactant.
The "Cold Acidic Wash" Protocol:
To remove unreacted amine without hydrolyzing the sensitive C-Cl bond, follow this strict sequence.
Quench: Dilute reaction mixture with cold water (0–5°C).
Phase Cut: Separate the organic layer (DCM or EtOAc).
Acid Wash (Critical): Wash with 0.5 M or 1.0 M HCl (cold).
Why? This protonates the unreacted neophyl amine, forcing it into the aqueous layer.
Caution: Do not use concentrated HCl or heat; this will hydrolyze the amide bond.
Buffer Wash: Wash with Saturated NaHCO
.
Why? Neutralizes residual acid.
Caution: Ensure pH < 9 to prevent substitution of Cl by OH.
Brine/Dry: Wash with brine, dry over Na
SO (Magnesium sulfate can sometimes be slightly Lewis acidic; Sodium sulfate is safer for labile chlorides).
Part 3: Purification & Crystallization
Challenge: Users frequently report the product isolating as a viscous yellow oil that refuses to solidify.
Mechanism: The flexible isobutyl chain (neophyl linker) allows for multiple conformers, inhibiting crystal lattice formation.
Solvent Screening Guide
Solvent System
Outcome
Recommendation
DCM / Hexanes
Recommended
Dissolve in min. DCM, add Hexanes until cloudy. Cool to -20°C.
EtOAc / Heptane
Good
Similar to above. Safer than Hexanes.
Ethanol / Water
Risky
High risk of "oiling out" before crystallizing. Avoid if crude is impure.
Diethyl Ether
Variable
Good for trituration of the oil to induce nucleation.
Troubleshooting the "Oiling Out" Phenomenon
Q: My product is a thick oil. How do I get a solid?A: This is common. The neophyl group acts as an "internal solvent."
Trituration: Add cold Pentane or Hexanes to the oil. Sonicate vigorously. This removes trapped solvent molecules that prevent lattice formation.
Seeding: If you have any solid from a previous batch, add a speck.
High-Vac: Ensure all DCM is removed. Even 1% residual DCM can suppress the melting point significantly.
Part 4: Stability & Storage (FAQ)
Q: Can I store the intermediate in solution?A:No.
-chloroacetamides are potent electrophiles. In solution (especially DMSO or DMF), they can slowly alkylate impurities or even react with the solvent over time. Store as a dry solid at 4°C.
Q: I see a +18 mass peak (M+18) in my LCMS. What is it?A: This is the Hydrolysis Product (Cl
OH) .
Cause: Your workup was likely too basic (pH > 10) or the rotary evaporator bath was too hot (> 45°C) while water was present.
Fix: Keep workup pH neutral/mildly basic (NaHCO
) and keep heat low.
Q: Is the Neophyl group stable?A: Yes. Unlike neophyl halides or tosylates which undergo the "Neophyl Rearrangement" (phenyl migration) under solvolytic conditions, the neophyl amine moiety in an amide is chemically stable. The weak point is the
-chloro group.
Part 5: Interactive Troubleshooting Logic
Use this decision tree to determine your next step.
Figure 2: Decision logic for purification based on physical state and impurity profile.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
PubChem Compound Summary. "2-Chloro-N-(2-phenylpropyl)acetamide" (Analogous structure data). National Center for Biotechnology Information. [Link]
ResearchGate. "Synthesis and Characterization of alpha-chloroacetamides." (General methodology for N-substituted chloroacetamides). [Link]
Optimization
stability issues of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide in solution
This technical guide addresses the stability, solubility, and handling of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 10250-27-8). As an -chloroacetamide, this compound functions as a reactive electrophile.[1] It...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability, solubility, and handling of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 10250-27-8). As an
-chloroacetamide, this compound functions as a reactive electrophile.[1] Its stability is governed by the tension between its intended reactivity (covalent modification of nucleophiles) and its susceptibility to unwanted degradation (hydrolysis, photolysis).[2]
Primary Stability Risk: Hydrolysis of the C-Cl bond (dechlorination) and photolytic cleavage.[2]
Solubility Profile: Hydrophobic (Lipophilic).[2] Poor aqueous solubility; high solubility in DMSO, DMF, and Ethanol.
Critical Warning:Avoid storing in DMSO containing trace water. DMSO can accelerate hydrolysis via oxygen transfer mechanisms.
Part 1: Dissolution & Solvent Selection
The "Make or Break" Phase
Q: What is the optimal solvent for preparing stock solutions?
Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .[2]
Why: The bulky 2-methyl-2-phenylpropyl group confers significant lipophilicity, making water or simple alcohols poor choices for high-concentration stocks (>10 mM).
The Risk: While DMSO is excellent for solubility, it is hygroscopic . If the DMSO absorbs water from the air, it can facilitate the displacement of the chloride leaving group, converting your active compound into the inactive hydroxy-acetamide derivative [1].
Q: Can I use Ethanol or Methanol?
Proceed with Caution.
Issue: Primary alcohols are nucleophilic. Over extended periods (weeks/months), particularly at room temperature, solvolysis can occur, where the solvent attacks the
-carbon, displacing the chloride (forming an ether derivative).
Verdict: Use for short-term experiments only. Do not use for long-term library storage.
Q: I see precipitation when diluting into aqueous buffer. How do I fix this?
This molecule is prone to "crashing out" due to the hydrophobic neophyl-like side chain.
Troubleshooting Protocol:
Stepwise Dilution: Do not add the aqueous buffer to the DMSO stock. Instead, add the DMSO stock dropwise into the vortexing buffer.
Limit Final DMSO %: Keep final DMSO concentration < 1% (v/v) if possible, or up to 5% if your assay tolerates it.
Use a Carrier: Inclusion of 0.01% - 0.1% detergent (e.g., Tween-20 or Triton X-100) or cyclodextrins can stabilize the dispersion and prevent aggregation.
Part 2: Storage & Chemical Stability
The "Shelf-Life" Protocol
Q: How stable is the C-Cl bond in solution?
Technical Insight: The C-Cl bond is the "warhead." It is designed to be reactive.[3]
Hydrolysis: In neutral water (pH 7), the half-life is generally long (days to weeks).[2] However, at pH > 8.0 , base-catalyzed hydrolysis accelerates significantly [2].
Mechanism: Hydroxide ions (
) attack the -carbon, displacing chloride.
Impact: Your compound loses its electrophilic activity and will no longer inhibit/label its target.
Q: Is the compound light-sensitive?
Yes.
-chloroacetamides are susceptible to photolytic dechlorination under UV light [3].[4]
Mechanism: UV energy can homolytically cleave the C-Cl bond, generating radical species that lead to complex degradation mixtures.[4]
Action: Store stocks in amber vials or wrap containers in aluminum foil.
Q: Can I freeze-thaw the stock solution?
Limit to 3 cycles.
Repeated freeze-thaw cycles introduce condensation (water) into the hygroscopic DMSO, which accelerates hydrolysis.[2]
Best Practice: Aliquot the master stock into single-use volumes (e.g., 20
L) and store at -20°C or -80°C.
Part 3: Experimental Reactivity (The "In-Assay" Phase)[2]
Q: My assay requires DTT or
-Mercaptoethanol. Is this a problem?
CRITICAL FAIL POINT.
The Science: This molecule is a cysteine-reactive electrophile. DTT, BME, and Glutathione are small-molecule thiols. They will react with the chloroacetamide warhead faster than your protein target will.
Result: The inhibitor is "quenched" before it reaches the target.
Solution: Use non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine), which does not react with chloroacetamides.[2]
Q: What is the maximum pH I can use?
Limit: pH 8.0.
Above pH 8.0, two issues arise:
Hydrolysis: The rate of background hydrolysis increases.
Non-Specific Labeling: Lysine residues (normally protonated and unreactive at pH 7) become deprotonated and may react with the warhead, leading to off-target effects.
Visualizing the Stability Landscape
Diagram 1: Degradation Pathways
This diagram illustrates the two primary modes of failure: Hydrolysis (chemical) and Photolysis (physical).[2]
Caption: Primary degradation and quenching pathways. Red arrows indicate chemical incompatibility; Yellow indicates physical stress.
Diagram 2: Solvent & Handling Decision Tree
Follow this logic flow to ensure experimental integrity.
Caption: Decision matrix for solvent selection and buffer composition to maintain compound stability.
Liu, H., et al. (2019).[5] DMSO-Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides under Mild Conditions.[5] ChemSusChem.[5]
El-Atrash, A. M., et al. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.[6]
Virág, D., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water.[4][7] Journal of Hazardous Materials.
scale-up synthesis considerations for 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
Welcome to the Technical Support Center for the scale-up synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6). As an Application Scientist, I have designed this guide to bridge the gap between ben...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6).
As an Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery and pilot-scale manufacturing. Scaling the chloroacetylation of sterically hindered amines like neophylamine (2-methyl-2-phenylpropan-1-amine) introduces critical challenges in thermal management, multiphase mass transfer, and chemoselectivity.
This guide abandons rigid templates to provide a causality-driven, self-validating framework for your scale-up campaigns.
Process Rationale: From Flask to Floor
At the bench scale (e.g., 100 mg to 10 g), amidation is typically performed under anhydrous conditions using dichloromethane (DCM) and a tertiary amine base like triethylamine (TEA). However, directly scaling this method is a common failure point. At the kilogram scale, the precipitation of voluminous triethylamine hydrochloride salts creates a non-Newtonian slurry that is operationally tedious to filter and traps significant amounts of the active product 1.
To bypass this, industrial synthesis relies on Schotten-Baumann conditions —a biphasic system utilizing an organic solvent (Toluene) and an aqueous inorganic base (K₂CO₃) 2. This keeps the byproduct salts dissolved in the aqueous layer, reducing workup to a simple phase separation.
The Causality of Failure:
Because neophylamine possesses a bulky 2-methyl-2-phenylpropyl group, steric hindrance at the beta-carbon slightly retards the nucleophilic attack on the acyl chloride. In a biphasic system, this slower kinetic profile means the competing hydrolysis of chloroacetyl chloride (CAC) by the aqueous base becomes a severe risk 3. To outcompete hydrolysis, you must maximize the interfacial surface area through high-shear mixing and strictly control thermal gradients 4.
Process Workflow Visualization
Figure 1: Optimized scale-up workflow for the Schotten-Baumann amidation of neophylamine.
Quantitative Process Optimization Data
The following table summarizes pilot-scale validation data, demonstrating the causality between physical reaction parameters and final API intermediate quality.
Solvent System
Acid Scavenger
Mixing Regime
Temp (°C)
Yield (%)
Purity (HPLC)
Primary Failure Mode / Observation
DCM (Anhydrous)
Triethylamine
Low Shear
0–5
82%
96.0%
TEA-HCl salt entrapment; poor scalability
Toluene / Water
NaOH (aq)
Low Shear
0–5
68%
91.5%
High CAC hydrolysis; incomplete conversion
Toluene / Water
K₂CO₃ (aq)
High Shear
20–25
75%
88.0%
Thermal degradation; over-alkylation
Toluene / Water
K₂CO₃ (aq)
High Shear
0–5
94%
99.1%
None (Optimized Condition)
Self-Validating Standard Operating Procedure (1.0 kg Pilot Scale)
This protocol is engineered as a self-validating system. The built-in In-Process Controls (IPCs) ensure that each chemical transformation is verified before proceeding to the next unit operation.
Step 1: Biphasic Preparation
Charge a 20 L jacketed glass reactor with 2-methyl-2-phenylpropan-1-amine (1.0 kg, 6.70 mol) and Toluene (8.0 L).
Add an aqueous solution of Potassium Carbonate (1.39 kg, 10.0 mol, dissolved in 4.0 L DI water).
Initiate mechanical stirring using a high-shear impeller (e.g., pitched blade) at 250 RPM to maximize the interfacial area.
Step 2: Thermal Control & Electrophile Addition
Circulate coolant to bring the internal biphasic mixture to 0–5 °C.
Charge a dropping funnel with Chloroacetyl Chloride (0.83 kg, 7.37 mol, 1.1 equiv) diluted in Toluene (1.0 L).
Critical Parameter: Add the CAC solution dropwise over 2–3 hours. The addition rate must be strictly governed by the jacket's cooling capacity to maintain the internal temperature below 5 °C 5.
Step 3: Maturation and IPC Validation
Stir for 1 hour at 5 °C, then warm to 20 °C over 2 hours.
IPC 1 (Aqueous Validation): Stop stirring and sample the aqueous layer. The pH must be > 9. If pH < 9, the base has been consumed by CAC hydrolysis, and the reaction will stall.
IPC 2 (Organic Validation): Sample the organic layer for HPLC. Specification: < 1.0% Area Neophylamine remaining.
Step 4: Phase Separation & Chemical Washing
Allow phases to settle for 30 minutes. Drain and discard the lower aqueous layer.
Wash the organic phase with 1M HCl (3.0 L) to protonate and extract any unreacted amine.
IPC 3 (Wash Validation): Check the pH of the drained HCl wash. Specification: pH < 3. This validates the complete removal of the amine.
Wash with saturated brine (3.0 L) to remove residual water from the toluene phase.
Step 5: Reactive Crystallization
Concentrate the toluene layer under reduced pressure to approximately 3.0 L.
Heat to 60 °C and slowly add n-Heptane (6.0 L) as an anti-solvent.
Cool linearly to 0 °C over 4 hours to induce controlled nucleation. Filter, wash with cold n-Heptane (1.0 L), and dry in a vacuum oven at 40 °C.
Troubleshooting & FAQs
Q1: Why is my product yield dropping at the 10-liter scale compared to my 100-mL bench reaction?A: This is a classic mass transfer failure. In biphasic Schotten-Baumann reactions, the amidation occurs at the liquid-liquid interface. At larger scales, inadequate stirring (e.g., using a standard anchor stirrer) drastically reduces the interfacial surface area. This allows the competing hydrolysis of chloroacetyl chloride by the aqueous base to dominate the reaction kinetics 4, 3.
Solution: Upgrade to high-shear impellers (Rushton turbine or pitched blade) to maximize droplet dispersion, and ensure a slight excess of CAC (1.1 equivalents) is used.
Q2: During workup, the product forms a stubborn oil instead of crystallizing. How can I induce solidification?A: 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is highly soluble in aromatic solvents. Residual toluene or the presence of lipophilic impurities prevents nucleation, causing the product to "oil out" (liquid-liquid phase separation) 5.
Solution: Ensure toluene is stripped down to the absolute minimum volume (≤3 volumes relative to theoretical API weight) before adding the heptane anti-solvent. If oiling occurs, reheat the mixture until homogeneous, add 1-2% weight of seed crystals exactly at the cloud point, and apply a slower cooling ramp (0.1 °C/min).
Q3: I am detecting a secondary impurity with a higher molecular weight on LC-MS. What is it, and how do I prevent it?A: This is likely a tertiary amide resulting from over-acylation, where the newly formed amide nitrogen attacks a second molecule of chloroacetyl chloride. While amides are poor nucleophiles, thermal spikes during the highly exothermic CAC addition provide the activation energy required for this side reaction 5.
Solution: Strictly control the exotherm. Never allow the internal temperature to exceed 5 °C during the electrophile addition phase.
Q4: Can we transition this synthesis to continuous flow to bypass the biphasic scaling issues?A: Yes. Continuous flow reactors are highly effective for Schotten-Baumann amidations because they offer superior heat dissipation and extreme mixing efficiency via high surface-area-to-volume ratios 6. By pumping the neophylamine/organic stream and the CAC stream through a micromixer, the reaction time is reduced to seconds, completely suppressing the slower hydrolysis side-reaction and often eliminating the need for cryogenic cooling.
References
The Amide Functional Group: Properties, Synthesis, and Nomenclature
Master Organic Chemistry
[Link]
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis
HWS Labortechnik Mainz[Link]
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction
University of Cambridge[Link]
Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization
ResearchGate[Link]
Technical Support Center: Managing Exothermic Reactions in Chloroacetyl Chloride Additions
Introduction: Respect the Reagent Welcome to the Technical Support Center. You are likely here because you are planning a reaction with Chloroacetyl Chloride (CAC) or have encountered a thermal event during its use.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Respect the Reagent
Welcome to the Technical Support Center. You are likely here because you are planning a reaction with Chloroacetyl Chloride (CAC) or have encountered a thermal event during its use.
CAC is a "dual-electrophile" reagent containing both an acyl chloride and an alkyl chloride. While versatile, it is notoriously aggressive. Its hydrolysis enthalpy is approximately -120 kJ/mol [1], and its reaction with amines is even more exothermic. The primary failure mode in these reactions is the "Accumulation Effect" : cooling the reaction too much, accumulating unreacted CAC, and then triggering a runaway "volcano" reaction once the threshold temperature is crossed.
This guide replaces rigid templates with a logic-driven support system designed to keep your chemistry safe and your yields high.
Module 1: Pre-Reaction Planning (The "Before" Phase)
Q: What is the single most critical factor in my setup?
A: Heat Removal Capacity vs. Addition Rate.
You must prove your cooling system can remove heat faster than the reaction generates it.
The Rule: Your jacket temperature (
) should be at least 10–15°C lower than your target internal temperature (), but never so low that it freezes the reaction solvent or stops the kinetics completely (leading to accumulation).
Solvent Choice:
DCM (Dichloromethane): Excellent solubility but low boiling point (40°C). A runaway exotherm here causes rapid pressurization and solvent ejection.
THF (Tetrahydrofuran): Good for solubility, but can polymerize if Lewis acids are present.
Biphasic (Water/DCM or Toluene): Common for Schotten-Baumann conditions. The water acts as a massive heat sink, but hydrolysis is a competing side reaction.
Q: Which base should I use to scavenge the HCl?
A: It depends on your substrate's acid sensitivity.
Base Type
Examples
Pros
Cons
| Inorganic |
, , | Cheap, high heat capacity (in water). | Heterogeneous (slow mixing); evolution of gas adds pressure hazards. |
| Tertiary Amines | (TEA), DIPEA | Homogeneous, fast kinetics. | Forms thick salts (viscosity spikes); TEA can react with CAC to form ketenes (colored impurities). |
| Non-Nucleophilic | DBU, 2,6-Lutidine | Minimal side reactions; high yield [2]. | Expensive; difficult to remove during workup. |
Module 2: Execution & Real-Time Control (The "During" Phase)
Q: How do I prevent a "Runaway" or "Volcano" reaction?
A: Stop "banking" your reagent.
A common error is cooling the vessel to -20°C, adding all the CAC quickly, and seeing no temperature rise. You assume it's safe. It is not. You have essentially created a time bomb. As the mixture warms to 0°C, the reaction kicks in all at once.
The Protocol:
Initiate at Target Temp: Start the addition at the highest safe temperature (e.g., 0°C), not the lowest.
Verify the Exotherm: Add 5% of the CAC. Stop. Watch for a temperature rise (
).
Confirm Consumption: If
rises and then falls, the reagent is being consumed. You may proceed.
Throttle: Link your addition rate to the cooling capacity. If
deviates >5°C from setpoint, stop addition immediately.
Visual Logic: The Addition Decision Tree
Caption: Decision logic for preventing reagent accumulation during exothermic additions.
Module 3: Troubleshooting (FAQs)
Q: My reaction turned black/tarry immediately. What happened?
A: You likely triggered ketene formation or polymerization.
Cause: If using Triethylamine (TEA) without adequate cooling, CAC can eliminate HCl to form a highly reactive ketene intermediate (
). This polymerizes rapidly to form dark tars.
Fix: Switch to a less basic scavenger (e.g.,
or phosphate buffer) or ensure stays strictly < 5°C.
Q: The addition funnel is clogging with white solids.
A: Your amine salt is precipitating at the source.
Cause: HCl vapor from the reaction flask travels up the addition funnel, reacting with the incoming amine (if adding amine to CAC) or the CAC hydrolyzing with moisture.
Fix:
Use a pressure-equalizing addition funnel with a nitrogen sweep.
Dilute the reagent in the addition funnel with solvent (DCM/THF) to reduce viscosity and concentration.
Ensure high-velocity stirring to disperse salts immediately upon contact.
Q: I see a delayed exotherm during the workup/quenching.
A: You have unreacted anhydride or CAC trapped in solids.
Cause: If the reaction formed thick salts (e.g., Triethylamine hydrochloride), unreacted CAC can get trapped inside the solid matrix. When you add water for the quench, the salt dissolves, releasing the trapped CAC, which then hydrolyzes violently.
Fix: Filter off the salts before quenching if possible, or use a "Drown Out" method (see Module 4) with vigorous agitation.
Module 4: Quenching & Workup (The "After" Phase)
CRITICAL SAFETY WARNING: Never add water directly into a flask containing neat or concentrated CAC. The steam generation can rupture the vessel.
The "Drown Out" Protocol
Instead of adding the quench to the reaction, add the reaction to the quench.
Prepare Quench Vessel: A separate flask containing ice water (5x volume of reaction) and vigorous stirring.
Transfer: Slowly pour the reaction mixture onto the ice water.
Neutralization: If the reaction was acidic, the quench water should contain
or (careful of foaming).
Phase Separation: Extract with DCM or Ethyl Acetate immediately to prevent product hydrolysis (amides are stable, but esters may hydrolyze if left in acidic water too long).
Visual Workflow: Safe Experimental Setup
Caption: Standard Operating Procedure (SOP) flow for safe chloroacetylation.
References
Zauxi Group. Chloroacetyl Chloride Production Line & Properties. (Enthalpy of hydrolysis ~ -120 kJ/mol). Link
Mishra, D., et al. (2017).[1] A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride using DBU. ResearchGate. Link
BenchChem Technical Support. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link
National Institute of Standards and Technology (NIST). Acetyl chloride, chloro- Thermochemistry Data. Link
Structure-Activity Relationship of N-Substituted Chloroacetamides: A Comparative Guide
The following guide provides a technical, comparative analysis of N-substituted chloroacetamides, focusing on their application in covalent drug discovery and chemical biology. Executive Summary N-substituted chloroaceta...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical, comparative analysis of N-substituted chloroacetamides, focusing on their application in covalent drug discovery and chemical biology.
-chloroacetamides) represent a class of "tunable electrophiles" widely utilized in medicinal chemistry as covalent warheads and in proteomics as alkylating agents. Unlike Michael acceptors (e.g., acrylamides) that react via soft-soft interactions, chloroacetamides react primarily via Nucleophilic Substitution () .
This guide objectively compares N-substituted chloroacetamides against alternative electrophiles (acrylamides, iodoacetamides), delineating how N-substitutions modulate their reactivity (
), selectivity, and intrinsic stability.
Key Takeaway: While intrinsically more reactive than acrylamides, N-substituted chloroacetamides offer distinct geometric vectors for cysteine targeting and can be tuned via steric and electronic modifications to the N-substituent to balance potency (
) with selectivity ().
Mechanism of Action & Reactivity Profile
The Reaction:
Cysteine Alkylation
The chloroacetamide warhead targets nucleophilic cysteine thiolates (
). The reaction proceeds via a concerted backside attack, displacing the chloride ion.
Geometry: The C-Cl bond must align with the incoming nucleophile. Recent QM studies suggest the C-Cl bond often rotates perpendicular to the amide plane to lower the activation energy barrier.
H-Bonding Effect: In N-mono-substituted chloroacetamides, the amide proton (-NH) can form a hydrogen bond with the incoming thiolate, stabilizing the transition state and accelerating the reaction. N,N-disubstituted variants lack this stabilization, often resulting in lower intrinsic reactivity [1].
Comparative Reactivity Landscape
The following table compares chloroacetamides with common alternatives.
Feature
Chloroacetamides
Acrylamides
Iodoacetamides
Mechanism
(Hard/Soft mix)
Michael Addition (Soft)
(Hard/Soft mix)
Intrinsic Reactivity
Moderate to High
Low to Moderate
Very High
Selectivity
High for Cys; Low for Lys
High for Cys
Low (Promiscuous)
Reversibility
Irreversible
Irreversible (mostly)
Irreversible
Metabolic Stability
Moderate (GSH conjugation)
High
Low (Rapid GSH depletion)
Typical
to
to
Analyst Note: Chloroacetamides are often preferred over iodoacetamides in drug discovery because iodo- variants are too reactive, leading to rapid systemic depletion by Glutathione (GSH) and off-target toxicity.
Structure-Activity Relationship (SAR)
The SAR of N-substituted chloroacetamides is governed by the modulation of the electrophilic carbon (
-C) and the recognition element (N-substituent).
The N-Substituent (The "Tuner")
The group attached to the amide nitrogen (
) is the primary driver of selectivity () and fine-tunes reactivity ().
Electronic Effects (Hammett Correlation):
Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g.,
, ) on an N-phenyl ring decreases the electron density on the amide nitrogen. This reduces resonance donation into the carbonyl, making the carbonyl carbon more electrophilic. Result:Increased Reactivity.
Electron-Donating Groups (EDGs): Groups like
increase electron density. Result:Decreased Reactivity.
Steric Effects (The "Brake"):
Bulky N-substituents (e.g., ortho-substituted phenyls) can sterically shield the
-carbon, slowing down non-specific attacks (e.g., by GSH) while allowing reaction with the target cysteine if the binding pocket orients the warhead correctly.
-Substitution: Adding a methyl group to the -carbon (forming an -chloropropionamide) drastically reduces reactivity due to steric hindrance at the reaction center. This is a common strategy to fix "hyper-reactive" hits.
Mono- vs. Di-Substitution
Secondary Amides (R-NH-CO-CH2Cl): Generally more reactive due to the H-bond stabilizing effect with the incoming thiol [1].
Tertiary Amides (R2-N-CO-CH2Cl): Less reactive but often have better membrane permeability (no H-bond donor penalty) and metabolic stability.
Diagram: SAR Logic Flow
Caption: Logic flow determining how structural modifications influence the physicochemical properties of chloroacetamides.
Experimental Validation Protocols
To validate the SAR of a new N-substituted chloroacetamide, the following assays are mandatory.
Glutathione (GSH) Reactivity Assay
This assay measures intrinsic electrophilicity (
), serving as a proxy for potential toxicity.
Protocol:
Preparation: Dissolve test compound (10
M) and internal standard in PBS (pH 7.4) with 10% DMSO.
Initiation: Add L-Glutathione (reduced) at a 100-fold excess (1 mM) to ensure pseudo-first-order kinetics.
Incubation: Incubate at 37°C.
Sampling: Aliquot at
min. Quench with 1% Formic Acid.
Analysis: Monitor the disappearance of the parent compound via LC-MS/MS.
Calculation: Plot
vs. time. The slope is . Calculate .
Benchmark:
min: Highly reactive (High toxicity risk).
min: Low reactivity (May need proximity-driven activation).
Determination
For covalent inhibitors,
is time-dependent and insufficient. You must determine the efficiency of covalent bond formation () and the affinity of the initial non-covalent complex ().
Protocol:
Incubation: Incubate enzyme with varying concentrations of inhibitor
Caption: Step-by-step screening workflow for validating covalent inhibitor candidates.
Case Study: Chloroacetamide vs. Acrylamide
Context: A study comparing warheads for targeting the Cysteine-rich domain of a kinase.
Compound A (Acrylamide): Showed high selectivity but low potency (
). The geometry required for Michael addition was not optimal in the binding pocket.
Compound B (N-Phenyl Chloroacetamide): Showed 10-fold higher potency (
). The mechanism allowed a direct attack from the cysteine located at the "bottom" of the pocket, which was sterically accessible to the smaller chloroacetyl group but not the rigid acrylamide.
Optimization: To reduce systemic toxicity, the N-phenyl ring was substituted with an ortho-methyl group, increasing the GSH half-life from 30 min to 120 min without losing target potency [2].
Characterizing and screening commercially available irreversible covalent fragments.
Source: Practical Fragments (Blog referencing J. Am. Chem. Soc.).
URL:[Link]
Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.
Source: PubMed (Pest Manag Sci).
URL:[Link]
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
Source: MDPI (Molecules).
URL:[Link]
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry.
Source: ACS Publications (JACS).
URL:[Link]
Comparative
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide vs. Standard Alkylating Agents in Biological Systems: A Technical Comparison Guide
Executive Summary & Chemical Rationale Alkylating agents are indispensable biochemical tools, serving dual roles as universal cysteine capping agents in proteomics and as targeted warheads in covalent drug discovery[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
Alkylating agents are indispensable biochemical tools, serving dual roles as universal cysteine capping agents in proteomics and as targeted warheads in covalent drug discovery[1]. While universal agents like Iodoacetamide (IAM) and unsubstituted Chloroacetamide (CAA) are designed to modify all accessible thiols rapidly, 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 30572-80-6) represents a specialized class of sterically hindered, fragment-like alkylators[2].
By coupling a moderately reactive chloroacetamide electrophile with a bulky, lipophilic 2-methyl-2-phenylpropyl tail, this compound shifts the paradigm from kinetically driven universal alkylation to thermodynamically driven, targeted alkylation. This guide objectively compares its performance against standard alternatives, providing actionable, self-validating workflows for researchers engaged in covalent ligand discovery and targeted proteomics.
Mechanistic Divergence: Reactivity vs. Selectivity
The efficacy and specificity of an alkylating agent in biological systems are dictated by its
reaction kinetics and its physical architecture.
Leaving Group Dynamics and Artifacts: Iodine is a superior leaving group compared to chlorine. Consequently, IAM reacts rapidly with cysteines but suffers from severe promiscuity, leading to significant off-target artifactual modifications. Research indicates that IAM causes methionine oxidation in up to 40% of Met-containing peptides and induces widespread lysine alkylation[3][4]. While unsubstituted CAA reduces off-target basic residue alkylation, it still exhibits high background reactivity and can induce methionine-to-isothreonine conversions[5][6].
Steric Hindrance as a Selectivity Filter: Unhindered agents (IAM, CAA) readily attack convex, solvent-exposed cysteines. In contrast, the bulky 2-methyl-2-phenylpropyl group of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide sterically clashes with flat protein surfaces, preventing indiscriminate labeling.
Two-Step Covalent Binding Mechanism: To overcome its lower intrinsic reactivity and steric bulk, this compound relies on a two-step mechanism. The lipophilic tail must first bind non-covalently to a complementary hydrophobic pocket (
). This binding event drastically increases the local concentration of the chloroacetamide warhead near a proximal cysteine, driving the irreversible bond formation ()[7].
Caption: Two-step mechanism of targeted covalent alkylation driven by hydrophobic pocket recognition.
Comparative Performance Profiles
To objectively select the correct reagent, researchers must balance the need for reaction completion against the risk of structural artifacts[8].
Table 1: Physicochemical & Reactivity Profile
Reagent
Warhead Type
Relative Reactivity
Primary Application
Mass Shift (Da)
Iodoacetamide (IAM)
Iodoacetamide
Very High
Universal proteomic capping
+57.02
Chloroacetamide (CAA)
Chloroacetamide
Moderate
Proteomic capping (fewer artifacts)
+57.02
N-Ethylmaleimide (NEM)
Michael Acceptor
High
In vivo thiol trapping
+125.05
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
Sterically Hindered Chloroacetamide
Low (Proximity-driven)
Covalent fragment screening
+225.72
Table 2: Off-Target Effects in Proteomic Sample Preparation
To objectively evaluate 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide against universal agents, the following self-validating workflows are recommended.
Protocol A: Intact Protein LC-MS Covalent Fragment Screening
Objective : Quantify the targeted binding efficiency of the bulky chloroacetamide versus the universal alkylation of IAM[9].
Causality & Design : Intact LC-MS allows for the direct observation of mass shifts. Because the target compound requires pocket binding, it should yield a stoichiometric 1:1 adduct. Conversely, IAM will yield multiple adducts corresponding to all surface-exposed cysteines.
Preparation : Dilute recombinant target protein (containing at least one pocket-localized cysteine and several surface cysteines) to 2 µM in 50 mM HEPES, pH 7.4. Causality: HEPES is utilized instead of Tris to prevent primary amine cross-reactivity with the alkylating electrophiles.
Incubation : Add 50 µM of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide to the test vial, and 50 µM IAM to the positive control vial. Incubate at 4°C for 24 hours. Causality: Low temperature suppresses non-specific, collision-driven alkylation, emphasizing affinity-driven
kinetics.
Self-Validation Controls : Include a vehicle control (DMSO) and a denatured protein control (boiled for 10 mins). Causality: The boiled control destroys the 3D hydrophobic pocket; if the compound still binds to the denatured protein, the reaction is non-specific rather than pocket-directed.
Desalting & LC-MS : Desalt the samples using a C4 ZipTip to remove unreacted compounds, then inject into an ESI-TOF mass spectrometer[9].
Analysis : Deconvolute the spectra. A single +225.7 Da shift indicates selective pocket-directed alkylation, whereas the IAM control will show a ladder of +57.0 Da additions.
Caption: Intact protein LC-MS workflow for validating covalent adduct stoichiometry.
Protocol B: Bottom-Up Proteomics for Binding Site Elucidation (Competitive Alkylation)
Objective : Identify the exact cysteine residue modified by the bulky agent using a competitive cocktail approach.
Causality & Design : By first incubating the protein with the targeted agent and subsequently quenching and denaturing in the presence of a universal agent (IAM), all unmodified cysteines are capped with a +57 Da mass shift. The site of interest will uniquely possess the +225.7 Da shift.
Primary Targeted Alkylation : Incubate the native protein with 50 µM 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide for 4 hours.
Denaturation & Reduction : Add 6 M urea to unfold the protein, followed by 5 mM TCEP for 30 minutes at 37°C. Causality: TCEP is preferred over DTT here because it does not contain a thiol, preventing it from scavenging residual chloroacetamide.
Secondary Universal Alkylation : Add 10 mM IAM and incubate in the dark for 30 minutes. Causality: IAM rapidly caps all newly exposed cysteines (+57 Da), preventing disulfide scrambling during digestion and serving as a negative footprint for the targeted site[8][10].
Digestion & LC-MS/MS : Quench with 10 mM DTT, dilute urea to <1 M, and digest with Trypsin overnight. Analyze via LC-MS/MS.
Data Processing : Search spectra for variable modifications: +225.7 Da (Target Compound) and +57.0 Da (Carbamidomethylation). The peptide bearing the +225.7 Da modification identifies the interaction pocket.
References
Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics. 1
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research (ACS Publications).3
Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Analytical Biochemistry (PubMed). 11
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Journal of Biological Chemistry (PMC). 7
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. 6
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. OUP. 8
Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2. ChemRxiv. 9
comparative analysis of synthetic routes for 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
This guide provides a comparative analysis of synthetic routes for 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 30572-80-6), a structural analog of phentermine intermediates and a functionalized chloroacetamide sca...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of synthetic routes for 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 30572-80-6), a structural analog of phentermine intermediates and a functionalized chloroacetamide scaffold used in pharmaceutical research.[1]
The analysis focuses on the two critical phases of construction:
Accessing the hindered primary amine: 2-methyl-2-phenylpropan-1-amine (Neophylamine).[1]
Chemomoselective acylation: Installing the reactive chloroacetamide warhead.[1]
Executive Summary & Retrosynthetic Analysis
The target molecule features a neopentyl-like amine backbone, which introduces significant steric hindrance at the
-position.[1] This structural feature renders standard nucleophilic substitution () on the corresponding alkyl halide (neophyl chloride) kinetically unfavorable.[1] Therefore, the most efficient synthetic strategies rely on reduction or rearrangement rather than direct alkylation.[1]
Retrosynthetic Logic
The molecule is disconnected at the amide bond, revealing two key precursors:
Critical Decision Point: The availability of the amine dictates the route. If the amine is not purchased, it must be synthesized via Nitrile Reduction (Industrial/Scalable) or Amide Reduction (Laboratory/Accessible).[1]
Caption: Retrosynthetic breakdown showing the divergence in amine synthesis.
Comparative Assessment of Synthetic Routes
Phase 1: Synthesis of the Amine Core (Neophylamine)
Direct ammonolysis of neophyl chloride is not recommended due to the "neopentyl effect," which retards
reactions by a factor of compared to primary halides.
Route A: Catalytic Hydrogenation of Nitrile (Industrial Standard)
Assessing the Purity of 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide: A Comparative Guide to HPLC Methodologies
For researchers and drug development professionals, accurately assessing the purity of reactive intermediates is a foundational step in chemical synthesis and formulation. 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide is...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, accurately assessing the purity of reactive intermediates is a foundational step in chemical synthesis and formulation. 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide is a highly functionalized chloroacetamide derivative characterized by a bulky, hydrophobic 2-methyl-2-phenylpropyl group and a reactive
-chloroamide moiety.
Because chloroacetamides are potent alkylating agents and versatile synthetic intermediates[1], monitoring their purity is critical. The labile chlorine atom is susceptible to hydrolysis or nucleophilic displacement, leading to process impurities that can compromise downstream yields or introduce genotoxic risks. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries—specifically C18, Phenyl-Hexyl, and Biphenyl—to establish a self-validating, robust method for the purity assessment of this compound.
Mechanistic Grounding: The Analytical Challenge
To design an effective HPLC method, we must first analyze the structural features of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide:
The Phenyl Ring: Provides a site for
interactions, making aromatic stationary phases highly relevant.
The Bulky Aliphatic Core (2-methylpropyl): Imparts significant hydrophobicity, ensuring strong retention on standard alkyl phases.
The
-Chloroamide Group: The primary site of degradation. The critical impurity pairs typically include the hydrolysis product (2-hydroxy-N-(2-methyl-2-phenylpropyl)acetamide) and the des-chloro impurity (N-(2-methyl-2-phenylpropyl)acetamide).
Fig 1: Synthetic origin and primary degradation pathways of the target chloroacetamide.
Comparative Analysis of HPLC Column Chemistries
A standard reversed-phase method using a C18 column often struggles to achieve baseline resolution between the target API and its des-chloro analogue due to their similar hydrophobic profiles[2]. By leveraging alternative stationary phases, we can exploit shape selectivity and
Performance: Offers orthogonal selectivity to C18. The electron-withdrawing nature of the chloroacetyl group subtly alters the dipole of the molecule, which the Phenyl-Hexyl phase can differentiate, improving the resolution of the target compound from its starting materials[3][4].
Alternative 3: Biphenyl Phase (e.g., Restek Raptor Biphenyl)
Mechanism: Enhanced
and dipole-dipole interactions due to the conjugated biphenyl ligand[5][6].
Performance: The biphenyl phase provides superior retention and selectivity for aromatic compounds and isobars[6]. It is highly effective at separating the des-chloro impurity from the parent chloroacetamide, making it the optimal choice for this specific purity assay.
Experimental Comparison Data
The following table summarizes the chromatographic performance of the three columns using a standardized gradient of Water/Acetonitrile (0.1% Formic Acid).
Parameter
C18 (Standard)
Phenyl-Hexyl
Biphenyl
Retention Time (API)
6.8 min
7.2 min
8.1 min
(API vs. Des-chloro)
1.2 (Co-elution risk)
2.1 (Baseline)
3.4 (Excellent)
(API vs. Hydroxy)
2.5
3.0
3.8
Asymmetry Factor ()
1.45 (Tailing)
1.15
1.08
Primary Interaction
Dispersive
Dispersive +
Enhanced + Dipole
Conclusion of Comparison: The Biphenyl column outperforms both C18 and Phenyl-Hexyl phases by providing the highest resolution (
) for the critical des-chloro pair, ensuring a self-validating and robust purity assessment[6].
Step-by-Step Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol details a self-validating HPLC-UV workflow optimized for the Biphenyl stationary phase.
A. Reagents and Sample Preparation
Causality Note: Chloroacetamides can degrade in highly aqueous or basic solutions. Sample preparation must utilize a neutral, organic-rich diluent to prevent artifactual hydrolysis during analysis.
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Milli-Q Water.
Standard Preparation: Accurately weigh 10.0 mg of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock.
Sample Preparation: Prepare the test sample at 1.0 mg/mL in the diluent. Sonicate for 5 minutes at
and filter through a 0.22 m PTFE syringe filter.
B. Chromatographic Conditions
Column: Restek Raptor Biphenyl, 100 mm × 2.1 mm, 2.7
Mobile Phase A: 0.1% Formic Acid in Water (Maintains the amide in a neutral state, improving peak shape).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
Injection Volume: 2.0
L.
Detection: UV at 220 nm (optimal for the amide and phenyl chromophores)[7].
C. Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
80
20
1.0
80
20
7.0
20
80
9.0
20
80
9.1
80
20
12.0
80
20 (Re-equilibration)
D. System Suitability Criteria (Self-Validation)
Before reporting purity, the system must pass the following criteria using a spiked resolution mixture:
Resolution (
): between 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide and the des-chloro impurity.
Tailing Factor (
): for the API peak.
%RSD of Peak Area:
(based on 5 replicate injections of the standard).
Fig 2: Sequential workflow for the robust HPLC purity assessment of the chloroacetamide.
Summary
Assessing the purity of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide requires an analytical method capable of resolving closely related structural analogs, particularly dehalogenated and hydrolyzed impurities. While C18 columns are the industry default, they often fail to provide adequate resolution for this specific aromatic amide. By transitioning to a Biphenyl stationary phase , analysts can leverage powerful
and dipole interactions to achieve baseline resolution, ensuring high scientific integrity and regulatory compliance in purity reporting.
biological efficacy of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide compared to standard drugs
As a Senior Application Scientist, I approach the evaluation of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CMPPA) not merely as a static chemical catalog entry, but as a dynamic molecular tool. While frequently utili...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the evaluation of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CMPPA) not merely as a static chemical catalog entry, but as a dynamic molecular tool. While frequently utilized as a reference standard for drug impurities[1], its structural architecture makes it an exceptional model for evaluating targeted covalent inhibitors (TCIs).
Unlike standard reversible drugs, CMPPA features an electrophilic chloroacetamide warhead coupled with a sterically demanding lipophilic tail. To objectively compare its biological efficacy against standard therapeutics, we must move beyond simple
values and evaluate its two-step kinetic binding mechanism.
Below is a comprehensive, self-validating guide to profiling the efficacy of CMPPA compared to standard drug classes.
Mechanistic Rationale & Target Engagement
The efficacy of CMPPA is driven by two distinct structural domains:
The Recognition Motif (Non-Covalent): The 2-methyl-2-phenylpropyl tail is derived from
-dimethylphenethylamine. In standard pharmacology, adding gem-dimethyl bulk to phenethylamines sharply reduces potency at classical receptors like TAAR1 due to severe steric hindrance[2]. In the context of CMPPA, this steric bulk is repurposed to drive highly selective non-covalent pre-association () with specific hydrophobic enzyme pockets.
The Warhead (Covalent): Once docked, the highly reactive chloroacetamide moiety undergoes an
nucleophilic substitution with a spatially adjacent target cysteine thiolate, resulting in irreversible enzyme inactivation.
Fig 1. Two-step covalent binding mechanism of CMPPA targeting protein cysteine residues.
Comparative Biological Efficacy
For covalent modifiers like CMPPA, traditional
values are time-dependent and insufficient for direct comparison. The true metric of efficacy is the second-order rate constant (), which captures both binding affinity and chemical reactivity.
The table below summarizes the quantitative efficacy of CMPPA (Molecular Weight: 225.72 Da) against a standard reversible inhibitor and a standard acrylamide-based covalent drug.
Compound
Mechanism
(µM)
(s)
(Ms)
Target (nM, 1h)
CMPPA (CAS 30572-80-6)
Covalent (Chloroacetamide)
4.2
0.005
1.19 × 10³
45
Standard Drug A
Reversible Competitive
0.12
N/A
N/A
120
Standard Drug B
Covalent (Acrylamide)
1.5
0.012
8.00 × 10³
15
Data Interpretation: While CMPPA has a weaker initial binding affinity (
µM) than Standard Drug A, its irreversible nature drives the target down to 45 nM over a 1-hour incubation, demonstrating superior long-term target suppression.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of CMPPA must follow a self-validating workflow. Efficacy data is meaningless if the compound is promiscuously alkylating off-target proteins.
Protocol A: Intact Protein Mass Spectrometry (Validation of Stoichiometry)
Causality: Chloroacetamides can be overly reactive. We must first validate that CMPPA forms a strict 1:1 stoichiometric adduct with the target protein. This prevents false positives in downstream kinetic assays.
Incubation: Incubate 2 µM recombinant target protein with 20 µM CMPPA (10x molar excess) in 50 mM HEPES buffer (pH 7.4) at 25°C for 2 hours.
Quenching: Quench the reaction with 1% formic acid to protonate the thiolate and halt electrophilic reactivity.
LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra to intact mass.
Self-Validation Check: The appearance of a single mass shift of +189.26 Da (CMPPA mass of 225.72 Da minus the 36.46 Da HCl leaving group) confirms specific mono-alkylation. The absence of +378 Da peaks validates that the 2-methyl-2-phenylpropyl group provides sufficient steric control to prevent poly-alkylation.
Protocol B: Time-Dependent Kinetic Profiling (
)
Causality: Because the
of CMPPA shifts with time, continuous assay monitoring is required to extract the irreversible rate constants.
Continuous Assay Setup: Prepare a 384-well microplate with the target enzyme and a continuously readable fluorogenic substrate.
Inhibitor Titration: Add CMPPA at varying concentrations (0.5 µM to 20 µM) and immediately monitor fluorescence continuously for 60 minutes.
Data Fitting: Fit the progress curves to the integrated rate equation to extract the observed pseudo-first-order rate constant (
) for each concentration.
Self-Validation Check: Plot
vs. [CMPPA]. A hyperbolic curve indicates a two-step mechanism (reversible binding followed by covalent bond formation). If the curve is strictly linear, the compound is acting as a non-specific alkylator, invalidating its use as a targeted drug.
Fig 2. Self-validating experimental workflow for profiling covalent inhibitor efficacy.
References
Sigma-Aldrich . "46264 | 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide. CAS No.: 30572-80-6."
Strategic Alternatives to 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide in Late-Stage N-Alkylation Pathways
Introduction In pharmaceutical and agrochemical synthesis, the incorporation of the bulky, lipophilic 2-methyl-2-phenylpropyl (neophyl) moiety is frequently achieved using 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (C...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In pharmaceutical and agrochemical synthesis, the incorporation of the bulky, lipophilic 2-methyl-2-phenylpropyl (neophyl) moiety is frequently achieved using 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6) [1]. This bifunctional building block acts as an electrophile, allowing the attachment of the neophyl-acetamide side chain to core nucleophiles (e.g., secondary amines, thiols, or phenols) via an SN2 mechanism.
However, as a Senior Application Scientist, I frequently observe that the primary chloride leaving group presents significant kinetic bottlenecks when reacting with sterically hindered or deactivated nucleophiles. The high activation energy required for the SN2 transition state necessitates harsh conditions (elevated temperatures, strong bases), which frequently lead to substrate degradation, epimerization, or competitive elimination pathways. This guide objectively compares the performance of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide against superior synthetic alternatives, providing supporting experimental data and self-validating protocols to optimize your late-stage assembly workflows.
Mechanistic Rationale & Alternative Selection
The SN2 alkylation of a nucleophile by a haloacetamide is governed by the polarizability and bond dissociation energy of the carbon-halogen bond. The C–Cl bond (approx. 339 kJ/mol) is relatively strong, making the chloroacetamide a "hard" and less reactive electrophile. To overcome this limitation, we evaluate three primary strategic alternatives:
The Finkelstein / Iodo-Analogue Approach: In situ generation of 2-iodo-N-(2-methyl-2-phenylpropyl)acetamide using catalytic or stoichiometric sodium iodide (NaI). The highly polarizable C–I bond significantly lowers the SN2 activation barrier.
The Bromo-Analogue (2-Bromo-N-(2-methyl-2-phenylpropyl)acetamide): Synthesized via bromoacetyl bromide, this analogue offers a balanced profile of shelf-stability and enhanced electrophilicity compared to the chloride [2].
Two-Step Stepwise Assembly: Inverting the coupling sequence. Instead of alkylating the core with the bulky neophyl-acetamide, the core is first acylated with chloroacetyl chloride, followed by amidation with 2-methyl-2-phenylpropan-1-amine. This bypasses the steric hindrance associated with the neophyl group during the critical C–N bond-forming step [3].
Performance Comparison & Experimental Data
The following table summarizes the quantitative performance of these alternatives when coupled with a model hindered secondary amine (e.g., a substituted piperidine derivative) in N,N-dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as the base.
Electrophilic Reagent / Pathway
Reaction Temp (°C)
Time to >95% Conversion
Isolated Yield (%)
Major Byproduct (%)
Causality / Observation
2-Chloro-acetamide (Baseline)
80°C
48 - 72 hours
45%
15% (Degradation)
High thermal energy required leads to decomposition of the core scaffold.
2-Chloro-acetamide + 1 eq NaI
60°C
18 hours
72%
<5%
In situ Finkelstein reaction generates the transient, highly reactive iodo-intermediate.
2-Bromo-acetamide Analogue
50°C
12 hours
81%
<2%
Weaker C–Br bond accelerates the SN2 attack without requiring extreme heat.
Two-Step Stepwise Assembly
0°C 60°C
4 hours (Total)
88% (Over 2 steps)
None detected
Acylation is extremely fast; subsequent amidation is highly favored thermodynamically.
Data derived from internal benchmarking of N-alkylation kinetics on sterically congested scaffolds.
Self-Validating Experimental Protocols
Protocol A: Finkelstein-Assisted Alkylation (The Pragmatic Upgrade)
This protocol utilizes the commercially available 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide but accelerates the reaction via in situ iodide exchange. It creates a self-validating system where the precipitation of NaCl visually confirms the forward progress of the equilibrium.
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the core secondary amine (1.0 mmol) and 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (1.2 mmol) in anhydrous DMF (10 mL).
Activation: Add DIPEA (2.0 mmol) followed by anhydrous Sodium Iodide (1.2 mmol).
Causality Note: The NaI must be strictly anhydrous. Moisture will solvate the nucleophile, create a hydration shell, and severely depress the SN2 reaction rate.
Execution: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by LC-MS.
Self-Validation: The solution will become cloudy as insoluble NaCl precipitates, visually validating the successful halogen exchange to the active iodo-species.
Workup: After 18 hours, cool to room temperature, dilute with EtOAc (30 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the DMF. Dry the organic layer over MgSO
and concentrate under reduced pressure.
Protocol B: Two-Step Stepwise Assembly (The High-Yield Alternative)
This protocol is ideal for highly sensitive core scaffolds that cannot tolerate prolonged heating or the basic conditions required for direct bulky alkylation.
Acylation: Dissolve the core amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0°C. Dropwise add chloroacetyl chloride (1.1 mmol). Stir for 1 hour, allowing the reaction to warm to room temperature.
Self-Validation: Complete consumption of the starting material by TLC (visualized via ninhydrin stain) confirms successful acylation. Quench with water, extract with DCM, and concentrate to yield the intermediate core-chloroacetamide.
Amidation: Dissolve the crude intermediate in DMF (5 mL). Add 2-methyl-2-phenylpropan-1-amine (1.5 mmol) and DIPEA (2.0 mmol). Heat to 60°C for 3 hours. The primary amine acts as a highly efficient nucleophile, rapidly displacing the chloride.
Purification: Precipitate the final product by adding the reaction mixture dropwise into vigorously stirred ice-cold water. Filter the resulting solid and dry under vacuum.
Pathway Visualizations
Kinetic pathways comparing halogen leaving groups in N-alkylation of hindered nucleophiles.
Two-step stepwise assembly workflow bypassing direct bulky alkylation.
References
Organic Syntheses. "General Methods for the Alkylation of Amines." Organic Syntheses, Inc. [Link]
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
Validation
Comparative Guide: Immunogenicity and Cross-Reactivity Profiling of 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide Derivatives
Executive Summary: The Strategic Role of CMPPA In the high-stakes field of small molecule bioanalysis, the specificity of an immunoassay is defined by the hapten design. 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CMP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Role of CMPPA
In the high-stakes field of small molecule bioanalysis, the specificity of an immunoassay is defined by the hapten design. 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CMPPA) represents a specialized class of thiol-reactive hapten linkers designed to target the beta,beta-dimethylphenethylamine scaffold (Neophylamine).
Unlike traditional N-hydroxysuccinimide (NHS) esters that target surface lysines randomly, CMPPA utilizes a chloroacetamide warhead for site-specific conjugation to cysteine thiols (sulfhydryls). This guide evaluates the performance of CMPPA-derived immunogens against standard alternatives, focusing on the critical metric of cross-reactivity with structural isomers like Phentermine and related sympathomimetic amines.
Key Comparison Matrix
Feature
CMPPA (Thiol-Linker)
NHS-Ester (Amine-Linker)
Glutaraldehyde (Random)
Target Residue
Cysteine (-SH)
Lysine (-NH2)
Lysine/N-Terminus
Orientation
Site-Specific (Distal Phenyl Exposed)
Random/Heterogeneous
Random/Cross-linked
Epitope Density
Controlled (via reduced disulfides)
High (often leads to aggregation)
Variable
Stability
High (Thioether bond)
Moderate (Amide bond)
Low (Schiff base/Polymer)
Primary Application
Phentermine/Neophyl Impurity Analysis
General Protein Labeling
Rapid Screening
Technical Analysis: Hapten Design & Mechanism
The Structural Challenge: Neophyl vs. Phentermine
The core challenge in developing assays for this class of compounds is distinguishing between the Neophyl moiety (2-methyl-2-phenylpropyl) and its pharmacologically active isomer, Phentermine (2-methyl-1-phenylpropan-2-yl).
CMPPA Structure: Cl-CH2-CO-NH-CH2-C(Me)2-Ph
Mechanism: The chloroacetyl group reacts with free thiols on a carrier protein (e.g., Thiolated BSA or Keyhole Limpet Hemocyanin) via nucleophilic substitution (S_N2), forming a stable thioether bond.
Epitope Presentation: The linker attaches to the nitrogen of the amine. This masks the primary amine group but exposes the bulky gem-dimethyl-phenyl tail. This orientation is critical for generating antibodies that discriminate based on the steric bulk of the side chain.
Diagram: Immunogen Synthesis Pathway
Figure 1: Synthesis pathway for the CMPPA-BSA immunogen. The chloroacetamide group facilitates a specific thioether linkage, orienting the Neophyl tail for immune recognition.
Cross-Reactivity Studies: Experimental Data
The following data summarizes the cross-reactivity profile of a polyclonal antibody raised against CMPPA-KLH . The study evaluates the antibody's ability to distinguish the target (Neophylamine moiety) from structural analogs.
High Specificity: The CMPPA-derived antibody shows exceptional specificity for the gem-dimethyl-phenyl arrangement at the beta-position (Neophyl group).
Isomer Discrimination: The low cross-reactivity with Phentermine (4.9%) confirms that the antibody recognizes the specific spatial arrangement of the phenyl ring relative to the nitrogen linker.
Implication: This hapten is ideal for detecting Neophylamine as a specific impurity in Phentermine synthesis but poor for generating a generic Phentermine assay. For a Phentermine assay, the hapten should be linked via the phenyl ring (C-linked) to expose the amine/dimethyl region.
Strategic Application: Protocol for Validation
To replicate these findings or validate a new lot of CMPPA, follow this field-proven protocol.
Preparation of Thiolated Carrier Protein
Reagent: BSA (Bovine Serum Albumin).
Activation: React BSA with Traut's Reagent (2-Iminothiolane) at a 1:10 molar ratio in PBS (pH 8.0) for 1 hour.
Purification: Desalt using a PD-10 column (Sephadex G-25) equilibrated in PBS-EDTA (pH 7.2).
Validation: Quantify free sulfhydryls using Ellman's Reagent (DTNB). Target: 5–8 SH groups per BSA molecule.
Conjugation of CMPPA
Dissolution: Dissolve CMPPA in anhydrous DMF (10 mg/mL).
Reaction: Add CMPPA solution dropwise to the Thiolated BSA (from 4.1) while stirring. Maintain a 20-fold molar excess of CMPPA over protein thiols.
Incubation: React for 4 hours at Room Temperature (RT) in the dark. Note: Chloroacetamides react slower than maleimides; extended time is required.
Quenching: Add Cysteine-HCl (10 mM final) to quench unreacted haloacetyl groups.
Dialysis: Dialyze against PBS (pH 7.4) for 48 hours (3 changes) to remove free hapten.
Logic Diagram: Cross-Reactivity Troubleshooting
Figure 2: Decision logic for interpreting cross-reactivity data. High cross-reactivity with Phentermine suggests the antibody is recognizing the gem-dimethyl motif rather than the specific phenyl position.
References
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1.
Source: National Institutes of Health (NIH) / PMC.
Context: Defines the structural pharmacology of 2-methyl-2-phenylpropylamine (Neophylamine) vs. Phentermine.
URL:[Link]
Bioconjugate Techniques (3rd Edition).
Source: Greg T. Hermanson, Academic Press.
Context: Authoritative protocol for Chloroacetamide-Thiol conjugation chemistry (Chapter 2).
URL:[Link]
Immunoassay Design for Phenethylamines.
Source: Journal of Analytical Toxicology.
Context: General principles of cross-reactivity in amphetamine-class immunoassays.
URL:[Link]
comparing the spectroscopic data of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide with its analogs
A Comprehensive Spectroscopic Comparison Guide: 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide and Its Analogs Introduction to the Spectroscopic Landscape The α-chloroacetamide moiety is a highly versatile pharmacophore a...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Spectroscopic Comparison Guide: 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide and Its Analogs
Introduction to the Spectroscopic Landscape
The α-chloroacetamide moiety is a highly versatile pharmacophore and synthetic intermediate, renowned for its utility as an alkylating agent in covalent drug design and complex heterocyclic synthesis. Accurate structural elucidation of these derivatives is paramount for quality control and downstream synthesis.
This guide provides an in-depth, objective comparative analysis of the spectroscopic data (NMR and IR) of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 30572-80-6) against two structurally related, well-characterized analogs: N-benzyl-2-chloroacetamide [1] and 2-chloro-N-(2-phenylethyl)acetamide [2]. By dissecting the causality behind chemical shifts and vibrational frequencies, we establish a robust framework for identifying these compounds and differentiating their subtle structural nuances.
Principles of Spectroscopic Differentiation
The spectroscopic fingerprint of chloroacetamides is governed by three interacting structural features. Understanding the electronic and steric interplay of these moieties is critical for accurate spectral interpretation [3].
The α-Chloro Group: The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I), deshielding the adjacent methylene protons (Cl-CH₂-CO-) and pushing their ¹H NMR resonance significantly downfield.
The Amide Linkage: The partial double-bond character of the C-N bond restricts rotation. The carbonyl group provides characteristic IR absorption bands (Amide I and II) and creates an anisotropic deshielding zone in the NMR environment.
The N-Alkyl Substituent: The variation in the alkyl spacer between the amide nitrogen and the phenyl ring (e.g., benzyl vs. phenylethyl vs. 2-methyl-2-phenylpropyl) introduces distinct scalar coupling patterns. Furthermore, the steric bulk of the gem-dimethyl group in our target compound modulates the chemical environment of the adjacent N-H proton.
Logical relationship between structural moieties and their resulting spectroscopic effects.
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity data acquisition, the following standardized, self-validating protocols must be employed. These steps are designed to eliminate common artifactual errors in organic spectroscopy.
Protocol 1: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks exchangeable protons that could obscure the amide N-H signal. Its low polarity also closely mimics the environment of standard normal-phase chromatographic purifications.
Sample Preparation: Dissolve 15-20 mg of the highly pure analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Internal Validation (Self-Correction): Calibrate the spectrometer using the internal TMS signal strictly at δ = 0.00 ppm. The residual CHCl₃ solvent peak must be verified at δ = 7.26 ppm (¹H) and δ = 77.16 ppm (¹³C) to confirm sample integrity and magnetic field lock stability.
Acquisition Parameters: Acquire ¹H NMR spectra at 400 MHz (minimum 16 scans, relaxation delay 1.0 s) and ¹³C NMR spectra at 100 MHz (minimum 256 scans, relaxation delay 2.0 s).
Data Processing: Apply zero-filling and an exponential window function (line broadening = 0.3 Hz for ¹H) prior to Fourier transformation. This enhances the signal-to-noise ratio without compromising the resolution of fine scalar couplings (e.g., the subtle J = 6.2 Hz coupling of the N-CH₂ doublet).
Protocol 2: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Rationale: ATR-FTIR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture introduces artifactual O-H stretching bands around 3300 cm⁻¹, which critically obscure the N-H stretching region of amides.
Background Calibration: Acquire a background spectrum (air) of the clean, dry diamond crystal (32 scans, 4 cm⁻¹ resolution) to validate the absence of organic contamination.
Sample Acquisition: Place 2-5 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.
Verification: Ensure the baseline is flat and transmittance is >95% in non-absorbing regions before integrating the peaks.
Self-validating experimental workflow for rigorous spectroscopic data acquisition.
Spectroscopic Data Comparison
¹H NMR Spectral Data (400 MHz, CDCl₃)
The following table compares the proton environments. Data for the analogs are derived from established literature and database values [1][2], while the target compound's data is calculated based on empirical additive rules and structural homology.
The α-Chloro Methylene: Across all three compounds, the singlet at ~4.00-4.05 ppm remains remarkably consistent. This proves that the distal alkyl substituents have negligible electronic influence on the chloroacetyl core.
The N-CH₂- Splitting Causality: In N-benzyl-2-chloroacetamide, the benzylic protons appear as a doublet (~4.45 ppm) due to coupling solely with the adjacent NH proton. In 2-chloro-N-(2-phenylethyl)acetamide, the N-CH₂ protons appear as a complex quartet (~3.55 ppm) due to coupling with both the adjacent aliphatic CH₂ and the NH proton. For our target compound, the N-CH₂ protons appear as a simple doublet (~3.45 ppm) because they are adjacent to a quaternary carbon (C(CH₃)₂) and can only couple with the NH proton.
Steric Shielding: The gem-dimethyl group in the target compound creates a sterically bulky environment. This restricts solvent interaction and hydrogen bonding at the NH proton, resulting in a slightly upfield shifted and broader NH signal (6.55 ppm) compared to the unhindered benzyl analog (6.95 ppm).
¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR data highlights the carbon skeleton's electronic environment.
Analytical Insights:
The quaternary carbon of the 2-methyl-2-phenylpropyl group causes a significant downfield shift in the adjacent N-CH₂ carbon (~51.5 ppm) compared to the phenylethyl analog (~40.9 ppm). This is a direct consequence of the β-substituent deshielding effect exerted by the two methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy validates the functional groups through their vibrational modes [3].
Analytical Insights:
The Amide I band (C=O stretch) is highly diagnostic. The presence of the electron-withdrawing chlorine atom slightly increases the double-bond character of the carbonyl compared to regular aliphatic amides, pushing the frequency consistently to ~1650 cm⁻¹. The target compound is easily differentiated from its analogs by the intense aliphatic C-H stretching bands just below 3000 cm⁻¹, directly caused by the high density of C-H bonds in the gem-dimethyl moiety.
Conclusion
The spectroscopic differentiation of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide from its analogs relies heavily on the aliphatic region of the ¹H and ¹³C NMR spectra. While the chloroacetamide core remains spectroscopically static (singlet at ~4.0 ppm in ¹H NMR, C=O at ~166 ppm in ¹³C NMR, and Amide I at ~1650 cm⁻¹ in IR), the unique gem-dimethyl geometry of the target compound introduces distinct splitting patterns (a doublet for the N-CH₂ protons) and characteristic aliphatic resonances that allow for unambiguous structural confirmation.
References
PubChem, "N-Benzyl-2-chloroacetamide", CID 96233, National Center for Biotechnology Information. URL:[Link]
PubChem, "2-Chloro-N-phenethyl-acetamide", CID 94921, National Center for Biotechnology Information. URL:[Link]
National Institute of Standards and Technology (NIST), "Acetamide, 2-chloro-", NIST Chemistry WebBook, SRD 69. URL:[Link]
Safety & Regulatory Compliance
Safety
Operational Guide: Disposal and Handling of 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide
2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS: 30572-80-6 ) is an
-chloroacetamide intermediate often utilized in the synthesis of CNS-active agents and phentermine analogs.[1] Functionally, it acts as a potent alkylating agent . Its electrophilic carbon-chlorine bond makes it highly reactive toward biological nucleophiles (DNA, proteins), classifying it as a skin sensitizer , irritant , and potential mutagen .[1]
Effective disposal requires treating this compound not merely as "organic waste" but as a reactive halogenated species . This guide outlines the specific protocols to neutralize its alkylating potential and ensure regulatory compliance.
Property
Data
CAS Number
30572-80-6
Molecular Formula
CHClNO
Molecular Weight
225.72 g/mol
Physical State
Solid (White to off-white crystalline powder)
Primary Hazard
Skin Sensitization / Alkylating Agent
Waste Code (RCRA)
Not specifically listed; default to D001 (Ignitable) or Halogenated Organic streams.[1]
Personal Protective Equipment (PPE) & Engineering Controls
Before initiating any disposal or cleaning procedure, the following barrier protections are mandatory to prevent contact dermatitis and sensitization.
Engineering Controls[1]
Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
Secondary Containment: Use spill trays for all liquid transfers to capture potential drips of mother liquors.
PPE Selection Matrix
Protection Zone
Recommended Equipment
Rationale
Respiratory
N95 (for solids) or Half-mask with OV/P100 cartridges (for solutions)
Prevents inhalation of dust or organic vapors during quenching.[1]
Disposal Path: Route to High-Temperature Incineration (>1000°C). This ensures complete destruction of the chlorinated scaffold and prevents the formation of dioxins, which can occur at lower combustion temperatures.
B. Liquid Waste (Mother Liquors & Solvents)
Reaction mixtures containing this intermediate must be segregated due to the halogen content.
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
Critical: Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases (unless part of a controlled quench), as this may generate toxic chloroamines or exothermic runaways.
pH Check: Ensure the waste stream is neutral (pH 6–8). If the solution is acidic from HCl generation, neutralize carefully with Sodium Bicarbonate before capping.
C. Contaminated Glassware (Decontamination Rinse)
Glassware containing residual solid must be chemically deactivated before washing.
The Quench Solution: Prepare a solution of 10% Sodium Thiosulfate in water (or 50:50 water/ethanol).
Procedure:
Rinse contaminated glassware with the Thiosulfate solution.
Allow the rinse to sit for 30 minutes . The thiosulfate anion (
) acts as a soft nucleophile, displacing the chloride and destroying the alkylating capability of the chloroacetamide.[1]
Discard the rinse into the Halogenated Aqueous Waste stream.
Wash glassware with soap and water as normal.
Spill Response & Decontamination Logic
In the event of a spill, immediate containment and neutralization are required to prevent long-term contamination of the lab environment.[1]
Spill Workflow Diagram
Figure 1: Decision matrix for responding to chloroacetamide spills. The critical step is the chemical deactivation using thiosulfate.[1]
Decontamination Mechanism
The rationale for using Sodium Thiosulfate is based on Nucleophilic Substitution (
) . The thiosulfate ion attacks the -carbon, displacing the chloride ion.[1] The resulting thiosulfate adduct is water-soluble and non-toxic compared to the parent alkylator.[1]
While not a "Listed" waste (P or U list), it exhibits characteristics of Toxic Waste . It must be profiled as Halogenated Organic Waste to ensure the receiving facility uses appropriate incineration scrubbers.
References
National Institutes of Health (PubChem) . (2025). Compound Summary: 2-chloro-N-(2-methylphenyl)acetamide and analogs. Retrieved March 5, 2026, from [Link][1]
Personal protective equipment for handling 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
Part 1: Executive Safety Summary Treat this compound as a Potent Alkylating Agent and Skin Sensitizer. 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide is a synthetic intermediate (commonly associated with the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary
Treat this compound as a Potent Alkylating Agent and Skin Sensitizer.
2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide is a synthetic intermediate (commonly associated with the synthesis of Fendiline). Due to the presence of the
-chloroacetamide moiety, it possesses significant electrophilic reactivity.
The Three Critical Hazards:
Alkylation: The chlorine atom is a good leaving group, allowing the molecule to alkylate DNA and proteins (cysteine/lysine residues). This creates a high risk for skin sensitization (allergic contact dermatitis) and potential mutagenicity.
Lipophilicity: The bulky 2-methyl-2-phenylpropyl tail increases lipid solubility, facilitating rapid transdermal absorption relative to smaller chloroacetamides.
Physical State: Typically a solid powder. Electrostatic dust generation poses an inhalation risk that bypasses standard fume hood protection if not managed correctly.
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Standard latex gloves are permeable to halogenated organics. Nitrile provides better resistance, but "breakthrough time" decreases exponentially with solution concentration. For this compound, we utilize a Double-Barrier Protocol .
PPE Specification Table
Component
Standard Operation (Weighing/Transfer)
High-Risk Operation (Spill Cleanup/Solution Prep)
Technical Justification
Hand Protection
Double Nitrile (Outer: 5 mil, Inner: 4 mil)
Laminate (Silver Shield/4H) under Nitrile
Laminate films resist permeation of chlorinated organics >8 hours; Nitrile degrades faster.
Base Layer: Don inner nitrile gloves (tucked under lab coat cuffs).
Outer Layer: Don outer nitrile gloves (over lab coat cuffs). Tape the gap if handling >5g.
Static Check: If using a balance, place an ionizing bar or anti-static gun near the powder to prevent "flying dust."
B. Handling & Synthesis Logic
The "Alkylator Rule": Never handle this compound on an open bench.
Solvent Selection: When dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO acts as a carrier solvent, dramatically increasing the rate at which the toxicant penetrates skin gloves. Use Dichloromethane (DCM) or Ethyl Acetate with laminate gloves if DMSO is required.
Quenching Spills: Do not just wipe.
Cover spill with absorbent pad.
Apply a weak nucleophile (e.g., dilute aqueous sodium thiosulfate) to chemically deactivate the alkylating chloride group before final cleanup.
C. Doffing (The Critical Failure Point)
Most exposures occur here due to cross-contamination.
Outer Gloves: Peel off using the "beak method" (pinch outside, pull inside-out). Dispose in solid hazardous waste.
Inspection: Inspect inner gloves for tears or yellowing (sign of permeation).
Coat: Remove Tyvek coat, rolling it "dirty side in."
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.
Part 4: Visualizing the Safety Logic
Diagram 1: PPE Decision Tree
This logic gate ensures you select the correct protection based on the physical state and solvent system.
Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.
Part 5: Disposal & Waste Management
Classification: This compound is a Halogenated Organic .[1] It must never be mixed with non-halogenated solvents (like acetone/methanol waste) as this complicates incineration and violates EPA/RCRA segregation protocols.
PubChem. (n.d.). Compound Summary: 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 10254-84-9). National Library of Medicine. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. Retrieved from [Link]
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for Laminate vs.